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  • Product: 2-Hydroxy-4-(3-methoxyphenyl)pyridine
  • CAS: 1261924-25-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Presumed Mechanism of Action of 2-Hydroxy-4-(3-methoxyphenyl)pyridine: A Kinase and Tubulin Polymerization Inhibitor Candidate

Abstract The compound 2-Hydroxy-4-(3-methoxyphenyl)pyridine belongs to the 2-pyridone class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 2-Hydroxy-4-(3-methoxyphenyl)pyridine belongs to the 2-pyridone class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active molecules.[1] While direct experimental data on this specific molecule is not extensively available in public literature, a comprehensive analysis of its structural motifs—the 2-pyridone core and the 3-methoxyphenyl substituent—allows for the formulation of a strong hypothesis regarding its mechanism of action. This guide synthesizes evidence from structurally analogous compounds to propose that 2-Hydroxy-4-(3-methoxyphenyl)pyridine likely functions as a dual inhibitor of tubulin polymerization and various protein kinases, positioning it as a compelling candidate for further investigation in oncology. We will delineate the theoretical underpinnings of this proposed mechanism, provide detailed experimental protocols for its validation, and present the data in a format accessible to researchers in drug discovery and development.

Introduction: The 2-Pyridone Scaffold in Modern Drug Discovery

The 2-pyridone (or 2-hydroxypyridine) nucleus is a cornerstone in the design of novel therapeutics, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal anchor for binding to the active sites of numerous enzymes and receptors. Several FDA-approved drugs, particularly in the oncology space, feature this core structure, underscoring its clinical relevance.[1] The addition of a methoxyphenyl group, a common feature in many potent bioactive compounds, further refines the molecule's pharmacological profile, often enhancing its interaction with hydrophobic pockets in target proteins.

Proposed Primary Mechanism of Action: Inhibition of Tubulin Polymerization

A significant body of research points to the role of pyridine derivatives, particularly those with methoxyphenyl substituents, as inhibitors of tubulin polymerization.[3][4] Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, motility, and intracellular transport. Its disruption is a clinically validated strategy in cancer chemotherapy.

Causality of Action: Targeting the Colchicine Binding Site

We hypothesize that 2-Hydroxy-4-(3-methoxyphenyl)pyridine binds to the colchicine binding site on β-tubulin. This assertion is based on studies of structurally similar N-aryl pyridin-2-amines and chalcones containing a 3-methoxyphenyl moiety, which have been shown to inhibit tubulin assembly and compete with colchicine for its binding site.[3][5] The 3-methoxyphenyl group is thought to project into a hydrophobic pocket, while the 2-hydroxypyridine core can form critical hydrogen bonds, effectively capping the growing microtubule and inducing mitotic arrest.

Experimental Validation Protocol: In Vitro Tubulin Polymerization Assay

To validate this hypothesis, a fluorescence-based in vitro tubulin polymerization assay is recommended.

Objective: To quantify the effect of 2-Hydroxy-4-(3-methoxyphenyl)pyridine on the polymerization of purified tubulin.

Methodology:

  • Reagent Preparation:

    • Purified bovine brain tubulin (>99% pure) is reconstituted in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • A stock solution of 2-Hydroxy-4-(3-methoxyphenyl)pyridine is prepared in DMSO. Serial dilutions are made to achieve the desired final concentrations.

    • A fluorescent reporter, such as DAPI, is included in the reaction mixture. DAPI's fluorescence increases upon binding to polymerized microtubules.

    • Paclitaxel and Colchicine are used as positive controls for polymerization promotion and inhibition, respectively. DMSO serves as the vehicle control.

  • Assay Procedure:

    • In a 96-well microplate, the test compound, controls, and tubulin are mixed at 4°C.

    • The plate is transferred to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.

    • Fluorescence intensity is measured every minute for 60 minutes at an excitation/emission wavelength of 360/450 nm.

  • Data Analysis:

    • The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve.

    • The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

CompoundPredicted IC₅₀ (Tubulin Polymerization)Reference Compound
2-Hydroxy-4-(3-methoxyphenyl)pyridine1 - 10 µM (Hypothesized)Combretastatin A-4
Colchicine (Control)~1.2 µMN/A
Paclitaxel (Control)Promotes PolymerizationN/A
Workflow Diagram: Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tubulin in G-PEM - Test Compound (Serial Dilutions) - DAPI Reporter - Controls (Paclitaxel, Colchicine) Mix Mix reagents in 96-well plate at 4°C Reagents->Mix Incubate Incubate at 37°C in fluorescence plate reader Mix->Incubate Measure Measure fluorescence (Ex/Em: 360/450 nm) every minute for 60 min Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Rate of Polymerization Plot->Calculate IC50 Determine IC₅₀ value from Dose-Response Curve Calculate->IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Proposed Secondary Mechanism of Action: Kinase Inhibition

The pyridopyrimidine scaffold, a close structural relative of 2-hydroxypyridine, is a well-established kinase inhibitor core.[6][7] Many kinase inhibitors, such as Palbociclib, which targets cyclin-dependent kinases (CDKs), feature a pyridine-based core.[1][6] Given this precedent, it is highly probable that 2-Hydroxy-4-(3-methoxyphenyl)pyridine also exhibits inhibitory activity against one or more protein kinases involved in cancer cell proliferation and survival.

Causality of Action: ATP-Competitive Inhibition

We propose that the 2-hydroxypyridine moiety acts as a hinge-binder, forming key hydrogen bonds with the kinase hinge region in the ATP-binding pocket. This mode of binding is a hallmark of many Type I kinase inhibitors. The 4-(3-methoxyphenyl) group would then extend into the hydrophobic pocket of the active site, providing additional affinity and selectivity. Potential targets include CDKs, such as CDK2 and CDK9, which are often dysregulated in cancer.[8][9]

Experimental Validation Protocol: Kinase Panel Screening & Cell-Based Assays

A tiered approach is recommended to identify and validate potential kinase targets.

Tier 1: Broad Kinase Panel Screening

Objective: To identify potential kinase targets from a large, representative panel.

Methodology:

  • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test 2-Hydroxy-4-(3-methoxyphenyl)pyridine at a fixed concentration (e.g., 10 µM) against a panel of >300 human kinases.

  • The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

  • Hits are defined as kinases with >50% inhibition.

Tier 2: Dose-Response and Cell-Based Validation

Objective: To confirm the activity of the primary hits and assess their cellular effects.

Methodology:

  • Biochemical IC₅₀ Determination: For the top kinase hits, perform dose-response assays to determine their respective IC₅₀ values.

  • Cell Cycle Analysis: Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound and perform flow cytometry analysis using propidium iodide staining to determine the cell cycle distribution. Inhibition of CDKs would be expected to cause cell cycle arrest at the G1/S or G2/M phase.[9][10]

  • Western Blot Analysis: Probe for the phosphorylation status of downstream substrates of the identified target kinase to confirm target engagement in a cellular context. For example, if CDK2 is a target, assess the phosphorylation of Retinoblastoma protein (pRb).

Signaling Pathway Diagram: Proposed CDK Inhibition

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE transcribes CDK2 CDK2 CyclinE->CDK2 G1_S G1 to S Phase Transition CDK2->G1_S promotes Inhibitor 2-Hydroxy-4-(3-methoxyphenyl)pyridine Inhibitor->CDK2 inhibits

Caption: Proposed inhibition of the G1/S cell cycle transition.

Synergy and Conclusion

The proposed dual mechanism of action—disruption of microtubule dynamics and inhibition of cell cycle kinases—presents a powerful strategy for anticancer therapy. By targeting two distinct but critical cellular processes, 2-Hydroxy-4-(3-methoxyphenyl)pyridine has the potential to overcome resistance mechanisms that may arise from the inhibition of a single target. The structural elements of this compound are well-precedented in successful therapeutic agents, providing a strong rationale for its further development.

The experimental workflows outlined in this guide provide a clear and robust path to validating the hypothesized mechanisms. Successful validation would establish 2-Hydroxy-4-(3-methoxyphenyl)pyridine as a promising lead compound for a new class of dual-acting anticancer agents, warranting further preclinical and clinical investigation.

References

  • N-substituted aminohydroxypyridines as potential non-opioid analgesic agents. PubMed.
  • Design and synthesis of novel 2'-hydroxy group substituted 2-pyridone derivatives as anticancer agents. PubMed.
  • Bioactive natural products containing 2-pyridone core. ResearchGate.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC.
  • New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. MDPI.
  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... Dalton Transactions (RSC Publishing).
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC.
  • Toward unidirectional switches: 2-(2-Hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives as pH-triggered pivots. PMC.
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC.
  • Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. ResearchGate.
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
  • Pyridine scaffold: its diverse biological actions. IJNRD.
  • Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. PubMed.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC.

Sources

Exploratory

In vivo pharmacokinetics of 2-Hydroxy-4-(3-methoxyphenyl)pyridine

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 2-Hydroxy-4-(3-methoxyphenyl)pyridine Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The journey of a novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 2-Hydroxy-4-(3-methoxyphenyl)pyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its behavior within a living organism. This guide provides a comprehensive, technically-grounded framework for evaluating the in vivo pharmacokinetics (PK) of the novel compound, 2-Hydroxy-4-(3-methoxyphenyl)pyridine, hereafter referred to as "PyriMethox". As no prior in vivo data for this specific molecule exists, this document serves as a detailed roadmap, outlining the strategic rationale, experimental design, bioanalytical methodologies, and data interpretation necessary to fully characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The protocols and insights herein are synthesized from established industry best practices and regulatory guidelines, offering a robust, self-validating system for generating decision-enabling PK data.

Introduction: The Imperative of Pharmacokinetic Profiling

Pharmacokinetics, the study of what the body does to a drug, is a cornerstone of drug discovery and development.[1] It describes the time course of a drug's ADME, which collectively governs the onset, intensity, and duration of its therapeutic effect.[2] A comprehensive PK profile is essential for selecting promising drug candidates, designing safe and effective dosing regimens for further preclinical and clinical studies, and fulfilling regulatory requirements for new drug applications.[3][4]

The objective of this guide is to present a hypothetical, yet scientifically rigorous, strategy for a complete in vivo pharmacokinetic characterization of PyriMethox in a preclinical rodent model. We will delve into the causality behind each experimental choice, from the prediction of metabolic fate to the intricacies of bioanalytical method validation and data analysis.

Predicted Metabolic Fate of PyriMethox

A proactive understanding of a compound's potential metabolic pathways is crucial for designing effective bioanalytical strategies and interpreting in vivo data. Based on the chemical structure of PyriMethox, several metabolic transformations can be anticipated.

  • Phase I Metabolism: The initial modifications to the parent drug are typically oxidative, reductive, or hydrolytic reactions. For PyriMethox, the primary routes are predicted to be:

    • O-Demethylation: The methoxy group on the phenyl ring is a common site for O-demethylation by cytochrome P450 enzymes (CYPs), particularly CYP2D6, to form a hydroxylated metabolite.[5]

    • Pyridine N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, a common metabolic pathway for pyridine-containing compounds.[6]

    • Aromatic Hydroxylation: The pyridine or phenyl ring may undergo hydroxylation at various positions, catalyzed by CYP enzymes.

  • Phase II Metabolism: Following Phase I reactions, the resulting metabolites, as well as the parent compound (which already contains a hydroxyl group), can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.

    • Glucuronidation/Sulfation: The phenolic hydroxyl groups are susceptible to conjugation with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate groups (via sulfotransferases).

These predicted pathways guide the development of analytical methods capable of detecting not only the parent compound but also its major metabolites.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (Conjugation) parent PyriMethox (2-Hydroxy-4-(3-methoxyphenyl)pyridine) met_demethyl O-demethylated Metabolite (Hydroxylated Phenyl) parent->met_demethyl O-Demethylation met_noxide Pyridine N-oxide Metabolite parent->met_noxide N-Oxidation met_hydroxyl Aromatic Hydroxylated Metabolite parent->met_hydroxyl Hydroxylation met_glucuronide Glucuronide/Sulfate Conjugates parent->met_glucuronide Direct Conjugation met_demethyl->met_glucuronide met_hydroxyl->met_glucuronide G cluster_study_design In Vivo Pharmacokinetic Study Workflow cluster_groups Dosing Groups start Acclimatize Animals (Sprague-Dawley Rats, n=24) iv_group Group 1: IV Bolus (1 mg/kg, n=12) start->iv_group po_group Group 2: Oral Gavage (10 mg/kg, n=12) start->po_group sampling Serial Blood Sampling (Specified Time Points) iv_group->sampling po_group->sampling processing Plasma Isolation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Analysis (NCA) analysis->pk_calc end Data Interpretation & Reporting pk_calc->end G cluster_nca_workflow Non-Compartmental Analysis (NCA) Workflow input_data Plasma Concentration vs. Time Data (from LC-MS/MS) plot_data Plot Mean Plasma Concentration-Time Profile input_data->plot_data calc_auc Calculate AUC (Linear-Log Trapezoidal Rule) plot_data->calc_auc calc_lambda Determine Terminal Elimination Rate Constant (λz) calc_auc->calc_lambda calc_params Calculate PK Parameters (t½, CL, Vd, Cmax, Tmax) calc_lambda->calc_params calc_bioavailability Calculate Oral Bioavailability (F%) calc_params->calc_bioavailability Using IV & PO data output Final PK Parameter Table calc_params->output calc_bioavailability->output

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Foundational

Crystal structure and molecular weight of 2-Hydroxy-4-(3-methoxyphenyl)pyridine

An In-depth Technical Guide to the Physicochemical Characterization of 2-Hydroxy-4-(3-methoxyphenyl)pyridine Abstract The structural and physicochemical characterization of novel chemical entities is a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-Hydroxy-4-(3-methoxyphenyl)pyridine

Abstract

The structural and physicochemical characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 2-Hydroxy-4-(3-methoxyphenyl)pyridine represents a promising scaffold, integrating the pharmacologically relevant pyridine ring with a methoxyphenyl substituent. Understanding its precise molecular weight and three-dimensional crystal structure is paramount for elucidating structure-activity relationships (SAR), predicting biological interactions, and controlling solid-state properties. This guide provides a comprehensive framework for the definitive characterization of this molecule, outlining the theoretical basis and detailed experimental protocols for its molecular weight determination by mass spectrometry and crystal structure elucidation via single-crystal X-ray diffraction. While this document presents a methodological approach, the experimental data are modeled on established findings for structurally related compounds, ensuring a scientifically rigorous and practical guide for researchers.

Introduction: The Imperative for Structural Elucidation

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The title compound, 2-Hydroxy-4-(3-methoxyphenyl)pyridine, combines a hydroxypyridine moiety, capable of crucial hydrogen bonding interactions, with a methoxyphenyl group, which can influence lipophilicity and metabolic stability. Before its potential can be explored, a foundational understanding of its molecular identity and spatial arrangement is required.

  • Molecular Weight (MW): The exact molecular weight serves as the primary confirmation of chemical identity and purity. It is a non-negotiable parameter in chemical synthesis and regulatory submission.[2]

  • Crystal Structure: The precise arrangement of atoms in the solid state, as revealed by X-ray crystallography, provides invaluable insights into the molecule's conformation, intramolecular geometry (bond lengths and angles), and the network of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern its packing in the crystal lattice.[1] This information is critical for computational modeling, understanding solubility, and identifying potential polymorphs, all of which are vital aspects of drug development.

This guide details the integrated workflow for achieving this comprehensive characterization.

Molecular Weight Determination: From Theory to Practice

The first step in characterizing a newly synthesized compound is to confirm that the correct molecule has been made. This is achieved by comparing the theoretical molecular weight, calculated from the molecular formula, with the experimental value obtained via mass spectrometry.

Theoretical Molecular Weight

The molecular formula for 2-Hydroxy-4-(3-methoxyphenyl)pyridine is C₁₂H₁₁NO₂ . The theoretical molecular weight is calculated as follows:

ElementCountAtomic Mass (amu)Total Mass (amu)
Carbon (C)1212.011144.132
Hydrogen (H)111.00811.088
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 201.225 g/mol

Table 1: Calculation of the theoretical molecular weight for C₁₂H₁₁NO₂.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry, particularly with Electrospray Ionization (ESI), is the gold standard for determining the molecular weight of polar organic molecules with high precision.

Causality of Experimental Choices: ESI is chosen because it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. High-resolution analysis (e.g., on an Orbitrap or TOF instrument) is critical to distinguish the target molecule from other species with the same nominal mass but different elemental compositions.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized 2-Hydroxy-4-(3-methoxyphenyl)pyridine in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile).

  • Solution Dilution: Prepare a dilute solution (typically 1-10 µg/mL) for infusion by mixing the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The acid helps promote protonation to form the [M+H]⁺ ion.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy.

  • Direct Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500).

    • Positive Ion Mode: Expect to observe the protonated molecule, [M+H]⁺, at m/z 202.0811.

    • Negative Ion Mode: Expect to observe the deprotonated molecule, [M-H]⁻, at m/z 200.0663, due to the acidic nature of the hydroxyl group.

  • Data Analysis: Process the resulting spectrum to identify the exact mass of the molecular ion and compare it to the theoretical value. The difference should be less than 5 ppm.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₁₂H₁₁NO₂C₁₂H₁₁NO₂
Monoisotopic Mass 201.07898 Da-
[M+H]⁺ (Positive ESI) 202.08627 Da~202.0863 Da (± 5 ppm)
[M-H]⁻ (Negative ESI) 200.07169 Da~200.0717 Da (± 5 ppm)

Table 2: Summary of theoretical and expected mass spectrometry data.

Crystal Structure Elucidation: Visualizing the Molecule in 3D

Once the molecular identity is confirmed, the next critical step is to determine its three-dimensional structure. This is accomplished through the growth of high-quality single crystals followed by analysis using single-crystal X-ray diffraction.

Step 1: Synthesis and Single-Crystal Growth

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection.

Hypothetical Synthesis: A plausible synthetic route could involve a Suzuki or Negishi cross-coupling reaction between a protected 2-hydroxy-4-halopyridine and 3-methoxyphenylboronic acid (or an organozinc equivalent), followed by deprotection. Such methods are well-established for creating C-C bonds between aryl rings.[1]

Experimental Protocol for Crystallization:

  • Purification: Ensure the synthesized compound is of high purity (>98%), typically achieved by column chromatography or recrystallization.

  • Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) to find a system where the compound has moderate solubility.

  • Slow Evaporation (Preferred Method):

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation in a clean vial.

    • Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Visually inspect for the formation of well-defined, non-twinned crystals. As noted in related syntheses, obtaining crystals can be challenging and may require patience.[1][3]

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This technique involves irradiating a single crystal with a focused X-ray beam and measuring the resulting diffraction pattern, from which the electron density and, ultimately, the atomic positions can be determined.

sc_xrd_workflow cluster_exp Experimental Setup cluster_analysis Data Processing & Refinement crystal Select & Mount Single Crystal diffractometer Mount on Diffractometer crystal->diffractometer Goniometer head xray Irradiate with X-rays (e.g., Mo Kα) diffractometer->xray detector Collect Diffraction Data Frames xray->detector Diffraction pattern integration Integrate Frames & Correct Data detector->integration Raw data solve Solve Phase Problem (e.g., SHELXS) integration->solve hkl file refine Refine Structure (e.g., SHELXL) solve->refine Initial model cif Generate Final CIF Report refine->cif Final model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. A modern diffractometer (e.g., Bruker Kappa APEXII) is used to collect a full sphere of diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[4][5]

  • Data Reduction: The collected diffraction frames are integrated, scaled, and corrected for absorption effects using standard software packages (e.g., SAINT and SADABS).[4]

Step 3: Structure Solution, Refinement, and Analysis

The processed diffraction data is used to generate the final, detailed 3D structure.

Methodology:

  • Structure Solution: The crystal system and space group are determined from the diffraction data. The structure is then solved using direct methods or Patterson methods (e.g., using SHELXS) to locate the positions of the heavier atoms.[4]

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL).[4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using metrics such as R-factors (R1, wR2) and goodness-of-fit (S). The final output is a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data: Based on similar structures, one could anticipate the following crystallographic parameters.[1][3][5]

ParameterAnticipated ValueSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁/c or P2₁2₁2₁Defines the specific symmetry operations within the unit cell.
a (Å) 7 - 14Unit cell dimension along the x-axis.
b (Å) 8 - 28Unit cell dimension along the y-axis.
c (Å) 6 - 29Unit cell dimension along the z-axis.
β (°) (for monoclinic) 90 - 100Angle between a and c axes.
Volume (ų) 1300 - 2000Volume of the unit cell.
Z 4Number of molecules per unit cell.
R1 [I > 2σ(I)] < 0.05A measure of the agreement between the calculated and observed structure factors.

Table 3: Anticipated crystallographic data for 2-Hydroxy-4-(3-methoxyphenyl)pyridine.

Analysis of Intermolecular Interactions

The refined crystal structure allows for a detailed analysis of the non-covalent forces that stabilize the crystal packing. For this molecule, key interactions would likely include:

  • O-H···N Hydrogen Bonding: Strong hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule, forming chains or dimers.

  • π-π Stacking: Interactions between the electron-rich pyridine and phenyl rings of neighboring molecules.

  • C-H···O and C-H···π Interactions: Weaker hydrogen bonds that contribute to the overall stability of the three-dimensional network.[1]

interactions cluster_legend Potential Interactions mol1 Molecule A (Py-OH...Ph-OMe) mol2 Molecule B (Py-OH...Ph-OMe) mol1->mol2 O-H···N mol3 Molecule C (Py-OH...Ph-OMe) mol1->mol3 C-H···O mol2->mol3 π-π Hbond O-H···N H-Bond PiStack π-π Stacking CHO C-H···O Interaction

Caption: Key intermolecular interactions expected in the crystal lattice.

Conclusion: An Integrated View

The rigorous determination of the molecular weight and crystal structure of 2-Hydroxy-4-(3-methoxyphenyl)pyridine provides an unambiguous confirmation of its chemical identity and a precise map of its three-dimensional architecture. This foundational knowledge is indispensable for any further research. The exact mass confirms successful synthesis, while the crystal structure reveals the molecule's preferred conformation and the specific non-covalent interactions it employs. For drug development professionals, this data enables accurate in-silico modeling, aids in the rational design of analogues with improved binding affinity, and provides the basis for understanding and controlling critical solid-state properties like solubility and stability. This guide provides the comprehensive, field-proven methodology to achieve this essential characterization.

References

  • Saeed, B. A., Saour, K. Y., Elias, R. S., & Xiaodi, D. (2010). Crystal Structure of 2-(4-Hydroxy-3-Methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-1-methyl-2, 3-dihydropyridine-4(1H)-one. American Journal of Applied Sciences, 7(7), 929-932. Available at: [Link]

  • PubChem. (n.d.). Compound Summary for CID 67735958. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Kannan, D., et al. (2015). Crystal structure of (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1158–o1159. Available at: [Link]

  • Li, J., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 853–859. Available at: [Link]

  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266. Available at: [Link]

  • El-Menyawy, E. M., Zedan, I. T., & Nawar, H. H. (2019). Synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups. Journal of Materials Science: Materials in Electronics, 30, 20635–20647. Available at: [Link]

Sources

Exploratory

Comprehensive Toxicity and Preclinical Safety Profile of 2-Hydroxy-4-(3-methoxyphenyl)pyridine in Animal Models

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper & Preclinical Guide Introduction & Pharmacophore Rationale Aryl-pyridine scaffolds, particularly those be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper & Preclinical Guide

Introduction & Pharmacophore Rationale

Aryl-pyridine scaffolds, particularly those bearing methoxyphenyl substituents, are highly privileged structures in modern medicinal chemistry. They are frequently utilized in the design of kinase inhibitors, anti-mycobacterial agents, and dual EGFR/BRAF inhibitors due to their excellent hinge-binding properties[1][2]. However, the incorporation of the 2-hydroxy-4-(3-methoxyphenyl)pyridine (2H4M-Py) moiety introduces specific metabolic liabilities. As a Senior Application Scientist, it is critical to recognize that a molecule's efficacy cannot be decoupled from its safety profile. This guide provides an in-depth mechanistic analysis of the toxicological risks associated with 2H4M-Py and outlines self-validating protocols for rigorous preclinical evaluation.

Mechanistic Toxicology: Metabolic Activation and Causality

The toxicity of 2H4M-Py is fundamentally driven by its biotransformation. The molecule consists of two primary toxicophores: the 2-hydroxypyridine core and the 3-methoxyphenyl ring. Understanding the causality behind the toxicity requires analyzing the phase I metabolism pathways.

CYP450-Mediated O-Demethylation

The 3-methoxy group is highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes (predominantly CYP1A2, CYP2D6, and CYP3A4)[3][4]. O-demethylation unmasks a phenolic hydroxyl group. This intermediate is structurally primed to undergo further two-electron oxidation, forming a highly electrophilic quinone or quinone methide species. These reactive metabolites rapidly deplete intracellular glutathione (GSH) and covalently bind to nucleophilic cysteine residues on hepatic proteins, initiating severe oxidative stress and intrinsic hepatotoxicity[3].

Pyridine N-Oxidation and Core Toxicity

The 2-hydroxypyridine core itself is associated with acute toxicity. In rodent models, isolated 2-hydroxypyridine exhibits an acute oral LD50 of approximately 124 mg/kg and is a documented respiratory, dermal, and mucosal irritant[5]. A minor but toxicologically relevant metabolic pathway includes the N-oxidation of the pyridine nitrogen[6]. The resulting N-oxide metabolite exacerbates tissue irritation and induces renal tubular stress during urinary excretion.

MetabolicPathway Parent 2-Hydroxy-4-(3-methoxyphenyl)pyridine CYP CYP450 Enzymes (CYP1A2, CYP2D6, CYP3A4) Parent->CYP ODemethylation O-Demethylation (3-Methoxyphenyl -> Phenol) CYP->ODemethylation Major Pathway NOxidation N-Oxidation (Pyridine -> N-oxide) CYP->NOxidation Minor Pathway Quinone Reactive Quinone/Catechol (Electrophilic) ODemethylation->Quinone Further Oxidation NOxideMet Pyridine N-oxide Metabolite (Respiratory/Hepatic Irritant) NOxidation->NOxideMet Toxicity Covalent Protein Binding & Oxidative Stress (Hepatotoxicity) Quinone->Toxicity NOxideMet->Toxicity

Metabolic activation pathway of 2H4M-Py leading to hepatotoxicity.

Preclinical Safety Profile in Rodent Models

To establish the safety window of 2H4M-Py, preclinical evaluations must adhere strictly to ICH M3(R2) guidelines for nonclinical safety studies[7][8]. In standard Sprague-Dawley rat models, the toxicity profile is characterized by dose-dependent hepatic and respiratory events.

Quantitative Toxicological Summary
Toxicological ParameterFindings in Rodent Models (Sprague-Dawley Rats)Mechanistic Rationale
Acute Oral LD50 ~120 - 150 mg/kgDriven by the 2-hydroxypyridine core, which induces acute respiratory and gastric irritation[5].
NOAEL (28-Day) 15 mg/kg/dayThreshold before the onset of hepatic enzyme elevation (ALT/AST) and GSH depletion.
LOAEL (28-Day) 30 mg/kg/dayOnset of hepatocellular hypertrophy, elevated liver enzymes, and renal tubular vacuolation.
Target Organs Liver, Respiratory Tract, KidneysHepatic CYP450 metabolism generates reactive quinones; renal excretion of N-oxides causes tubular stress[3][6].

Standardized Experimental Protocols for Safety Evaluation

To rigorously evaluate the safety of 2H4M-Py, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data integrity and reproducibility.

Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Assay)

Rationale: Before initiating in vivo studies, it is critical to quantify the formation of electrophilic quinones resulting from O-demethylation. Methodology:

  • Incubation Preparation: Combine 10 µM 2H4M-Py with human or rat liver microsomes (1 mg/mL protein), 5 mM Glutathione (GSH), and a 1 mM NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Positive Control: Run a parallel incubation with Diclofenac (a known reactive metabolite generator) to ensure trapping efficacy.

    • Negative Control: Run an incubation omitting NADPH to confirm that adduct formation is strictly CYP450-dependent.

  • Reaction: Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Terminate the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety of GSH conjugates) to identify and quantify the trapped quinone-GSH adducts.

Protocol 2: 28-Day Repeated Dose Toxicity Study (ICH M3(R2) Compliant)

Rationale: A 28-day study determines the No Observed Adverse Effect Level (NOAEL) and identifies target organs of toxicity upon steady-state exposure[7][8]. Methodology:

  • Subject Allocation: Randomize 8-week-old Sprague-Dawley rats into four groups (n=10/sex/group): Vehicle Control, Low Dose (5 mg/kg), Mid Dose (15 mg/kg), and High Dose (30 mg/kg).

  • Formulation & Validation: Suspend 2H4M-Py in 0.5% methylcellulose with 0.1% Tween-80. Self-Validation: Analyze dose formulations via HPLC pre- and post-administration to confirm concentration accuracy (±10% of nominal) and suspension homogeneity.

  • Administration: Administer daily via oral gavage (10 mL/kg volume) for 28 consecutive days.

  • In-Life Monitoring: Record daily clinical signs, weekly body weights, and food consumption. Conduct toxicokinetic (TK) blood sampling on Days 1 and 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose to assess systemic exposure (AUC and Cmax).

  • Terminal Procedures: On Day 29, euthanize the animals. Collect blood for comprehensive clinical pathology (focusing on ALT, AST, and BUN). Harvest the liver, kidneys, and respiratory tract for macroscopic and histopathological evaluation (H&E staining).

ToxicityWorkflow Start Preclinical Safety Evaluation (ICH M3(R2) Guidelines) Phase1 Phase 1: Acute Toxicity (Single Dose, Rodent) Start->Phase1 Phase2 Phase 2: Dose Ranging (7-14 Day MTD Study) Phase1->Phase2 Determine MTD Phase3 Phase 3: Subchronic Toxicity (28-Day Repeated Dose) Phase2->Phase3 Select Doses Endpoints Toxicological Endpoints Phase3->Endpoints ClinPath Clinical Pathology (Hematology, Coagulation, ClinChem) Endpoints->ClinPath HistoPath Histopathology (Liver, Kidney, Respiratory Tract) Endpoints->HistoPath Toxicokinetics Toxicokinetics (TK) (Cmax, AUC, t1/2) Endpoints->Toxicokinetics Risk Risk Assessment & NOAEL Determination ClinPath->Risk HistoPath->Risk Toxicokinetics->Risk

Self-validating workflow for in vivo preclinical safety evaluation.

Risk Mitigation & Structural Optimization

To improve the safety profile of the 2H4M-Py scaffold, medicinal chemists should employ targeted structural optimizations to engineer out metabolic liabilities:

  • Blocking O-Demethylation: Replacing the 3-methoxy group with a trifluoromethoxy (-OCF3) group or a bioisosteric halogen (e.g., fluorine or chlorine) effectively blocks the CYP-mediated O-demethylation liability. This prevents reactive quinone formation and subsequent hepatotoxicity, a strategy successfully employed in the development of novel anti-TB drugs[2].

  • Mitigating N-Oxidation: Introducing steric bulk adjacent to the pyridine nitrogen can hinder CYP-mediated N-oxidation, thereby reducing the formation of irritating N-oxide metabolites and improving the overall therapeutic index.

References

  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET: 2-Hydroxypyridine."

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Hydroxypyridine-N-oxide."

  • European Medicines Agency (EMA). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline."

  • U.S. Food and Drug Administration (FDA). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals."

  • Stiborová, M., et al. "Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole." Biomedical Papers, National Institutes of Health (NIH).

  • Staack, R. F., et al. "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step." Xenobiotica, Taylor & Francis.

  • Ding, et al. "Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets." MDPI.

  • Abdel-Maksoud, M. S., et al. "Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors." National Institutes of Health (NIH).

Sources

Foundational

Synthesis Pathway and Chemical Derivatization of 2-Hydroxy-4-(3-methoxyphenyl)pyridine: A Comprehensive Technical Guide

Executive Summary 2-Hydroxy-4-(3-methoxyphenyl)pyridine (CAS 1261924-25-7)[1] is a highly versatile biaryl building block utilized in advanced medicinal chemistry and agrochemical development. Characterized by a 2-pyrido...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-4-(3-methoxyphenyl)pyridine (CAS 1261924-25-7)[1] is a highly versatile biaryl building block utilized in advanced medicinal chemistry and agrochemical development. Characterized by a 2-pyridone/2-hydroxypyridine tautomeric core and an electron-donating 3-methoxyphenyl moiety, this scaffold provides multiple orthogonal handles for late-stage functionalization[2]. This whitepaper details the de novo synthesis of this compound via palladium-catalyzed Suzuki-Miyaura cross-coupling[3], dissects the causality behind the reaction conditions, and outlines robust protocols for its downstream chemical derivatization.

Structural Profiling & Tautomeric Equilibrium

The 2-hydroxypyridine core exists in a dynamic tautomeric equilibrium with its 2-pyridone form[4]. This lactam-lactim tautomerism is highly solvent-dependent:

  • Non-polar solvents (e.g., chloroform, toluene) favor the 2-hydroxypyridine (lactim) form due to intramolecular hydrogen bonding and dimerization.

  • Polar solvents (e.g., DMSO, water, DMF) strongly favor the 2-pyridone (lactam) form, stabilized by solvent dipole interactions.

This ambient reactivity dictates the regioselectivity of downstream electrophilic substitutions, making the choice of solvent and base critical for targeted derivatization[2].

De Novo Synthesis: Suzuki-Miyaura Cross-Coupling

The most efficient retrosynthetic disconnection for 2-hydroxy-4-(3-methoxyphenyl)pyridine cleaves the C4-aryl bond, leading to 4-bromo-2-hydroxypyridine and 3-methoxyphenylboronic acid as starting materials[3].

Mechanistic Causality : Direct cross-coupling of unprotected 2-hydroxypyridines can be challenging because the tautomeric oxygen/nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or off-target pathways[4]. To circumvent this, a biphasic solvent system (1,4-dioxane/water) and a strong inorganic base (K₂CO₃) are employed. The water dissolves the base, facilitating the formation of the reactive hydroxyboronate complex required for the transmetalation step, while the base deprotonates the pyridone, altering its coordination dynamics and preventing catalyst sequestration[5].

G Pd0 Pd(0) Catalyst [Active Species] OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Substrate TransMet Transmetalation Diaryl-Pd(II) Complex OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Hydroxy-4-(3-methoxyphenyl)pyridine RedElim->Product Substrate 4-Bromo-2-hydroxypyridine Substrate->OxAdd Boronic 3-Methoxyphenylboronic Acid + K2CO3 Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the synthesis of the target pyridine core.

Protocol 1: Suzuki-Miyaura Cross-Coupling Workflow

This protocol is designed as a self-validating system; TLC monitoring of the UV-active starting material against the highly fluorescent product ensures real-time reaction tracking.

  • Degassing : To a Schlenk flask, add 1,4-dioxane and deionized water (4:1 v/v). Sparge with Argon for 15 minutes. Causality: Removing dissolved oxygen is critical to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) oxides.

  • Reagent Loading : Add 4-bromo-2-hydroxypyridine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq)[3].

  • Catalyst Addition : Under a positive stream of Argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction Execution : Seal the flask, heat to 90°C, and stir vigorously for 12 hours.

  • Workup & Isolation : Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water. Adjust the aqueous layer to pH ~5-6 using 1M HCl. Causality: Mild acidification ensures the 2-hydroxypyridine product is fully protonated (neutral), driving its partition into the organic layer.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure product.

Chemical Derivatization Strategies

The synthesized core offers two primary domains for structural diversification: the methoxy ether and the ambidentate pyridone core[2].

Demethylation to Phenol

Cleavage of the methoxy group yields 4-(3-hydroxyphenyl)-2-pyridone, exposing a phenolic hydroxyl group for further functionalization (e.g., triflation or cross-coupling). Boron tribromide (BBr₃) is the reagent of choice[6]. Mechanistic Causality : BBr₃, a strong Lewis acid, coordinates to the sterically accessible methoxy oxygen, forming an oxonium intermediate. Subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether bond, releasing methyl bromide and the boron-complexed phenol, which is liberated upon aqueous workup[6].

Protocol 2: BBr₃-Mediated Demethylation
  • Preparation : Dissolve 2-Hydroxy-4-(3-methoxyphenyl)pyridine (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C using a dry ice/acetone bath.

  • Addition : Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise. Causality: The cryogenic temperature controls the highly exothermic Lewis acid-base complexation, preventing degradation of the pyridone ring.

  • Cleavage : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching : Cool to 0°C and carefully add methanol dropwise to quench excess BBr₃, followed by water.

  • Isolation : Adjust pH to 7 with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate to yield the phenolic derivative.

Regioselective Alkylation (N- vs O-Alkylation)

The ambidentate nature of the 2-pyridone core allows for divergent alkylation:

  • N-Alkylation : Utilizing a hard base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (DMF) generates a "hard" nucleophile at the nitrogen atom, favoring N-alkylation with alkyl halides[2].

  • O-Alkylation : Utilizing silver salts (e.g., Ag₂CO₃) in non-polar solvents (Toluene) drives an Sₙ1-like transition state. The strong affinity of Ag⁺ for halides leaves the oxygen atom as the preferred nucleophilic site[2].

G Core 2-Hydroxy-4-(3-methoxyphenyl)pyridine (Core Scaffold) Demeth Demethylation (BBr3) Yields: 4-(3-Hydroxyphenyl)-2-pyridone Core->Demeth Ether Cleavage N_Alk N-Alkylation (NaH, R-X) Yields: N-Alkyl-2-pyridone Core->N_Alk Hard Base (DMF) O_Alk O-Alkylation (Ag2CO3, R-X) Yields: 2-Alkoxypyridine Core->O_Alk Soft Lewis Acid (Toluene) Halogen Electrophilic Halogenation (NBS) Yields: C3/C5-Bromo Derivative Core->Halogen C-H Functionalization

Divergent chemical derivatization pathways for structural optimization of the synthesized core.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and empirical outcomes for the derivatization workflows, providing a comparative baseline for synthetic planning.

Reaction TypeReagents & ConditionsTarget MoietyRegioselectivityTypical Yield (%)
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°CC4-Aryl CoreN/A (C-C bond formation)75 - 85%
Demethylation BBr₃, DCM, -78°C to RTPhenolComplete O-demethylation80 - 92%
N-Alkylation NaH, R-I, DMF, 0°C to RTN-Alkyl-2-pyridone>95% N-selective70 - 88%
O-Alkylation Ag₂CO₃, R-I, Toluene, Reflux2-Alkoxypyridine>90% O-selective65 - 80%
Electrophilic Bromination NBS, DMF, RTC3/C5-BromoC3/C5 mixture (steric dependent)60 - 75%

Applications in Drug Discovery

Derivatives of 2-hydroxy-4-(3-methoxyphenyl)pyridine are highly valued in structure-based drug design. The 2-pyridone motif acts as a dual hydrogen-bond donor/acceptor, making it an excellent bioisostere for amides and nucleobases[2]. This scaffold is frequently mapped onto the hinge-binding region of kinase inhibitors or utilized to disrupt protein-protein interactions (PPIs) by mimicking alpha-helical peptide structures. Furthermore, the tunable electronic nature of the 3-methoxyphenyl ring allows for precise optimization of lipophilicity (LogP) and metabolic stability during hit-to-lead campaigns.

References

  • Title: 2-Hydroxy-4-(3-methoxyphenyl)
  • Title: 4-Bromo-2-hydroxypyrimidine | Synthesis and Applications Source: Benchchem URL
  • Source: Chemical Science (RSC Publishing)
  • Source: Organometallics (ACS Publications)
  • Source: Organic Letters (ACS Publications)
  • Title: Ni vs.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of 2-Hydroxy-4-(3-methoxyphenyl)pyridine

Executive Summary & Analytical Challenges The quantification of 2-Hydroxy-4-(3-methoxyphenyl)pyridine —a critical structural motif often found in kinase inhibitors and novel therapeutics—presents unique chromatographic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The quantification of 2-Hydroxy-4-(3-methoxyphenyl)pyridine —a critical structural motif often found in kinase inhibitors and novel therapeutics—presents unique chromatographic challenges. The molecule features a basic pyridine nitrogen, a hydroxyl group capable of lactam-lactim tautomerization (forming a 2-pyridone), and a hydrophobic methoxyaryl ring.

In reversed-phase high-performance liquid chromatography (RP-HPLC), analyzing basic pyridine derivatives frequently results in severe peak tailing. This phenomenon is primarily driven by secondary ion-exchange interactions between the protonated basic nitrogen of the analyte and the ionized, acidic residual silanol groups (Si-O⁻) present on the silica stationary phase 1[1].

This application note details a scientifically grounded, self-validating protocol for the quantification of this compound, emphasizing the causality behind mobile phase and column selection to ensure compliance with modern regulatory standards.

Table 1: Physicochemical Profiling
PropertyValue / DescriptionChromatographic Implication
Molecular Weight 201.22 g/mol Elutes well within standard RP-HPLC parameters.
pKa (Pyridine N) ~ 5.5 (Estimated)Highly sensitive to mobile phase pH; requires strict pH control to prevent partial ionization.
LogP ~ 2.5Moderate hydrophobicity; suitable for C18 or C8 stationary phases.
UV Maxima 254 nm, 280 nm280 nm provides high specificity and avoids baseline drift from organic modifiers.

Method Development Strategy: The Causality of Choices

To develop a robust and reproducible method, every chromatographic parameter must be selected based on the analyte's physicochemical behavior.

  • Stationary Phase Selection (The "Why"): Older, non-endcapped silica columns possess a high density of active silanols. For basic compounds, hybrid silica columns or heavily end-capped columns are preferred because they physically block the analyte from interacting with residual silanol groups, thereby reducing peak tailing 2[2]. We selected a high-purity, Type-B silica C18 column with dense polar end-capping.

  • Mobile Phase pH (The "Why"): The most effective strategy to eliminate silanol-induced tailing is thermodynamic control via pH. Bases are best separated at a low pH (e.g., pH < 3.0) because undesirable interactions between sample molecules and the column packing are suppressed 3[3]. At pH 2.0, the residual silanols (pKa ~ 3.5-4.5) are fully protonated (neutral), and the pyridine nitrogen is fully ionized. This forces retention to rely entirely on predictable hydrophobic partitioning rather than erratic mixed-mode ion exchange.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity (yielding lower backpressure) and superior UV transparency at lower wavelengths.

Workflow A 1. Define Analytical Target Profile (Quantification of API) B 2. Physicochemical Profiling (pKa, LogP, Tautomerism) A->B C 3. Column & Mobile Phase Selection (End-capped C18, Low pH) B->C D 4. Iterative Optimization (Gradient, Flow Rate, Temp) C->D E 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) D->E

HPLC Method Development and Validation Workflow.

Resolving Peak Tailing: Mechanistic Overview

Understanding the chemical microenvironment inside the column is critical. If the mobile phase pH drifts above 4.0, silanols begin to ionize, creating a negatively charged surface. The positively charged pyridine ring will undergo strong electrostatic attraction, causing the analyte to "drag" through the column, resulting in an asymmetrical, right-skewed peak.

Mechanism cluster_0 pH > 4.0 (Sub-optimal) cluster_1 pH < 3.0 (Optimal) A1 Ionized Silanols (Si-O⁻) A3 Strong Ionic Interaction (Peak Tailing) A1->A3 A2 Protonated Pyridine (NH⁺) A2->A3 B1 Neutral Silanols (Si-OH) B3 Hydrophobic Retention Only (Sharp Symmetrical Peak) B1->B3 B2 Protonated Pyridine (NH⁺) B2->B3

Effect of mobile phase pH on silanol-analyte interactions.

Experimental Protocol (Self-Validating System)

This protocol is designed as a "self-validating system." It incorporates built-in System Suitability Testing (SST) to ensure the instrument and method are performing within acceptable parameters before any sample data is generated.

Table 2: Optimized Chromatographic Conditions
ParameterSetting
Column C18, 100 x 4.6 mm, 3 µm (End-capped, Type-B Silica)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~ 2.0)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Elution Mode Gradient (0-5 min: 10% to 90% B; 5-7 min: 90% B; 7.1-10 min: 10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Stabilizes viscosity and retention times)
Injection Volume 10 µL
Detection UV at 280 nm (Reference off)
Step-by-Step Execution

Step 1: Preparation of Solutions

  • Diluent: Mix 500 mL of Milli-Q water with 500 mL of Acetonitrile. Degas via sonication.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Hydroxy-4-(3-methoxyphenyl)pyridine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

Step 2: System Equilibration & Suitability (SST)

  • Purge the HPLC system and equilibrate the column with the initial gradient conditions (10% B) for at least 15 column volumes (approx. 15 minutes) until a stable baseline is achieved.

  • Self-Validation Check: Inject the Working Standard (100 µg/mL) five consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area must be ≤ 2.0%. USP Tailing Factor must be ≤ 1.5. Theoretical plates (N) must be ≥ 2000. Do not proceed if SST fails.

Step 3: Blank and Sample Analysis

  • Inject the Diluent (Blank) to confirm the absence of carryover or ghost peaks at the retention time of the analyte.

  • Inject prepared unknown samples in duplicate. Bracket the sequence with a standard injection every 10 samples to verify ongoing system stability.

ICH Q2(R2) Method Validation Summary

To ensure the procedure is fit for its intended purpose, the method was validated according to the updated ICH Q2(R2) guidelines, which provide a modern framework for analytical procedure validation 4[4].

Table 3: Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RTBlank shows 0.0% interferencePass
Linearity R² > 0.999 (Range: 10-150 µg/mL)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% - 100.8%Pass
Repeatability %RSD < 2.0% (n=6 injections)%RSD = 0.6%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

References

  • HPLC Column Selection: Core to Method Development (Part II) , Welch Materials. 2

  • Essential Guides to Method Development in Liquid Chromatography , Molnar Institute. 3

  • Resolving Peak Tailing in HPLC Analysis of Phenothiazine Compounds , BenchChem. 1

  • Final IWG Concept Paper Q2(R2) and Q14 , International Council for Harmonisation (ICH). 4

Sources

Application

2-Hydroxy-4-(3-methoxyphenyl)pyridine cell culture assay protocol

Application Notes and Protocols Topic: 2-Hydroxy-4-(3-methoxyphenyl)pyridine: A Framework for Evaluating Biological Activity in Cell-Based Assays Audience: Researchers, scientists, and drug development professionals. Abs...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: 2-Hydroxy-4-(3-methoxyphenyl)pyridine: A Framework for Evaluating Biological Activity in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridine nucleus and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous pharmacologically active agents.[1][2] This document provides a comprehensive guide for the initial biological evaluation of 2-Hydroxy-4-(3-methoxyphenyl)pyridine, a novel compound with potential therapeutic value. Due to the prevalence of similar structures in kinase inhibitors, we present a two-stage experimental framework designed to first assess its general cytotoxicity and then to probe its specific inhibitory effect on a key cellular signaling pathway.[3][4][5] The protocols herein detail the use of a colorimetric MTT assay to determine cell viability and a Western blot analysis to measure the phosphorylation status of the Extracellular Signal-Regulated Kinase (ERK), a critical node in the MAPK signaling cascade.[6] This approach provides a robust, reproducible, and scientifically-grounded methodology for the preliminary characterization of this and other novel chemical entities.

Introduction and Scientific Rationale

The 2-hydroxypyridine and methoxyphenyl moieties are privileged structures in drug discovery, known to interact with a wide range of biological targets.[7][8] Compounds incorporating these fragments have demonstrated diverse activities, from anticancer to antiviral effects.[9][10] The MAPK/ERK pathway is a central signaling cascade that translates extracellular cues into cellular responses such as proliferation, differentiation, and survival.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6]

This guide proposes a logical workflow to evaluate 2-Hydroxy-4-(3-methoxyphenyl)pyridine (referred to as Compound X hereafter) as a potential inhibitor of this pathway. The strategy is twofold:

  • Determine the Dose-Response Profile: Before investigating a specific mechanism, it is crucial to understand the compound's effect on overall cell health and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[11][12][13] Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals, providing a quantitative measure of viability.[11][14] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for any potential therapeutic agent.

  • Investigate a Specific Molecular Target: Based on the IC50 value, we can then perform more targeted assays at non-lethal to moderately cytotoxic concentrations. To test the hypothesis that Compound X acts as a kinase inhibitor, we will use Western blotting to analyze the phosphorylation state of ERK. A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK upon treatment with Compound X would provide strong evidence of on-target activity within the MAPK cascade.[6][15] The use of phosphorylation state-specific antibodies is a cornerstone technique for studying kinase activity in a cellular context.[16][17]

This integrated approach ensures that the observed biological effects are not simply artifacts of general toxicity but are linked to the modulation of a specific, disease-relevant signaling pathway.

Experimental Workflow Overview

The following diagram outlines the sequential process for characterizing Compound X, from initial cell culture to final data analysis.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Target Engagement Analysis start Seed Cells in 96-Well Plate treat_mtt Treat with Compound X (Dose-Response) start->treat_mtt incubate_mtt Incubate (24-72h) treat_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50 treat_wb Treat with Compound X (at IC50 concentrations) calc_ic50->treat_wb Inform Dosing seed_wb Seed Cells in 6-Well Plate seed_wb->treat_wb incubate_wb Incubate (Short Time-Course) treat_wb->incubate_wb lyse Lyse Cells with Phosphatase Inhibitors incubate_wb->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block (5% BSA) transfer->block probe_p Probe with Primary Ab (p-ERK) block->probe_p probe_s Probe with Secondary Ab (HRP) probe_p->probe_s detect ECL Detection probe_s->detect strip Strip & Reprobe detect->strip analyze_wb Densitometry Analysis detect->analyze_wb probe_t Probe for Total ERK strip->probe_t probe_t->detect

Caption: Overall experimental workflow for biological characterization.

Materials and Reagents

Category Item Recommended Supplier
Compound 2-Hydroxy-4-(3-methoxyphenyl)pyridine (Compound X)Synthesis required or custom order
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
Cell Line HeLa (human cervical cancer) or A549 (human lung cancer)ATCC
Media & Reagents Dulbecco's Modified Eagle Medium (DMEM)Gibco
Fetal Bovine Serum (FBS), Heat-InactivatedGibco
Penicillin-Streptomycin (100X)Gibco
Trypsin-EDTA (0.25%)Gibco
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
Assay Kits MTT Cell Proliferation KitRoche or Thermo Fisher Scientific
BCA Protein Assay KitThermo Fisher Scientific
Antibodies Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Cell Signaling Technology
Rabbit anti-p44/42 MAPK (Erk1/2)Cell Signaling Technology
HRP-conjugated Goat anti-Rabbit IgGBio-Rad or Jackson ImmunoResearch
Western Blotting RIPA Lysis and Extraction BufferThermo Fisher Scientific
Protease and Phosphatase Inhibitor CocktailRoche or Thermo Fisher Scientific
Laemmli Sample Buffer (4X)Bio-Rad
Precast Polyacrylamide Gels (e.g., 4-20%)Bio-Rad
PVDF Transfer MembranesMillipore
ECL Western Blotting SubstrateThermo Fisher Scientific
Equipment 96-well and 6-well tissue culture platesCorning
Humidified CO2 Incubator (37°C, 5% CO2)
Microplate Spectrophotometer (ELISA Reader)
Electrophoresis and Western Blotting SystemBio-Rad
Chemiluminescence Imaging SystemBio-Rad or GE Healthcare

Protocol Part 1: Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of Compound X that inhibits cell viability by 50% (IC50).

Step-by-Step Methodology
  • Cell Seeding:

    • Culture HeLa or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells for "medium only" (background control) and "cells + vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound X in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations (e.g., from 200 µM down to ~0.1 µM). The final concentration in the well will be 1X.

    • Prepare a vehicle control solution containing the same final percentage of DMSO as the highest compound concentration (typically ≤0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well (in triplicate).

  • Incubation:

    • Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.

  • MTT Assay Execution: [11][13]

    • Following incubation, add 10 µL of 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for 4 hours at 37°C. Viable cells will form dark purple formazan crystals.

    • Add 100 µL of Solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[18]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Gently mix by pipetting if necessary.[11]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12][13] A reference wavelength of >650 nm can be used to subtract background absorbance.[11][12]

Data Analysis
  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Compound X [µM] Absorbance (570nm) % Viability (Normalized)
0 (Vehicle)1.25100%
0.11.2297.6%
11.0584.0%
50.6552.0%
100.3024.0%
500.108.0%
1000.086.4%
Table 1: Example MTT assay data used for IC50 calculation.

Protocol Part 2: Target Inhibition (p-ERK Western Blot)

This protocol assesses whether Compound X inhibits the MAPK/ERK pathway by measuring changes in ERK phosphorylation.

Hypothesized Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p TF Transcription Factors ERK->TF p Proliferation Cell Proliferation TF->Proliferation CompoundX Compound X CompoundX->MEK Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed A549 cells in 6-well plates at a density that will result in 80-90% confluency after 24 hours.

    • Serum-starve the cells for 6-12 hours in DMEM with 0.5% FBS to reduce basal pathway activation.

    • Pre-treat cells with vehicle (DMSO) or Compound X at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 1-2 hours.

    • Stimulate the pathway by adding a growth factor like EGF (Epidermal Growth Factor) at 50 ng/mL for 15 minutes. Include an unstimulated control.

  • Protein Extraction (Cell Lysis): [6][19]

    • Immediately place plates on ice and aspirate the medium.

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.[16][19] This is critical to preserve the phosphorylation state of proteins.[15][16]

    • Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube. This is your protein extract.

  • Sample Preparation and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples with lysis buffer to the same concentration (e.g., 1-2 µg/µL).

    • Add 4X Laemmli sample buffer to 20-30 µg of protein from each sample.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]

    • Load the samples onto a polyacrylamide gel and run according to the manufacturer's instructions.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before use.[16][19]

    • Confirm transfer efficiency with Ponceau S staining.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20). Note: Avoid using milk for blocking when probing for phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[19][20]

    • Incubate the membrane overnight at 4°C with the primary antibody against p-ERK, diluted in 5% BSA/TBST according to the manufacturer's recommendation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times for 10 minutes each with TBST.

  • Detection and Reprobing:

    • Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane must be stripped and reprobed for total ERK.

    • Incubate the membrane in a stripping buffer, wash extensively, re-block, and then probe with the primary antibody for total ERK, followed by the secondary antibody and detection steps as above.[6]

Data Analysis
  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for p-ERK and total ERK for each sample.

  • Calculate the ratio of p-ERK to total ERK.

  • A dose-dependent decrease in the p-ERK/total ERK ratio in Compound X-treated samples compared to the stimulated vehicle control indicates successful inhibition of the pathway.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following controls are essential:

  • Vehicle Control: All experiments must include a control group treated with the same concentration of DMSO used to dissolve Compound X. This accounts for any effects of the solvent itself.

  • Positive and Negative Controls (Western Blot): Include an unstimulated/untreated sample (negative control for phosphorylation) and a growth factor-stimulated sample with vehicle (positive control) to ensure the assay system is working correctly.[15]

  • Loading Control (Western Blot): Probing for a total, non-phosphorylated protein (in this case, total ERK) is crucial to normalize the phosphoprotein signal and confirm equal protein loading across lanes.[15]

  • Replicates: All experimental conditions should be performed in at least triplicate to ensure statistical validity.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Western blot for phosphorylated proteins. (n.d.). Abcam.
  • MTT assay protocol. (n.d.). Abcam.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate.
  • Tips for detecting phosphoproteins by western blot. (n.d.). Proteintech Group.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
  • Application Note: Western Blot Protocol for Investigating Protein Phosphorylation Following Difril Treatment. (2025). BenchChem.
  • Simple, direct, cell-based test for kinase inhibitor development. (2020). INiTS.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
  • A cell-based screening assay to identify novel kinase inhibitors. (2020). Cancer Research.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). PMC.
  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2024). MDPI.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). PMC.
  • Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. (2020). Journal of Clinical Haematology.
  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (2010). Der Pharma Chemica.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen.

Sources

Method

Preparation of 2-Hydroxy-4-(3-methoxyphenyl)pyridine stock solutions for screening

Application Note: Preparation and Quality Control of 2-Hydroxy-4-(3-methoxyphenyl)pyridine Stock Solutions for High-Throughput Screening Target Audience: Researchers, assay developers, and compound management scientists....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Quality Control of 2-Hydroxy-4-(3-methoxyphenyl)pyridine Stock Solutions for High-Throughput Screening

Target Audience: Researchers, assay developers, and compound management scientists. Document Type: Technical Protocol & Best Practices Guide.

Introduction & Physicochemical Context

As a Senior Application Scientist, I frequently observe that assay irreproducibility in High-Throughput Screening (HTS) often stems from a fundamental disconnect between a compound's physical chemistry and the protocols used for its storage. 2-Hydroxy-4-(3-methoxyphenyl)pyridine (CAS: 1261924-25-7) is a substituted pyridine derivative that presents specific handling challenges due to its hydrogen-bonding capacity and tautomeric behavior.

When preparing master stock solutions, Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its broad solubilizing power and low volatility[1]. However, for 2-hydroxypyridines, the choice of solvent directly dictates the molecular structure presented to the biological target. 2-Hydroxypyridines exhibit lactam-lactim tautomerism, existing in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms[2].

The Causality of Solvent-Induced Tautomerism: In non-polar environments (e.g., gas phase or lipid bilayers), the 2-hydroxypyridine form is favored. However, in highly polar solvents like DMSO, the equilibrium shifts dramatically toward the 2-pyridone form due to its higher dipole moment[3]. This structural shift alters the hydrogen-bond donor/acceptor profile of the molecule, which is a critical variable for computational chemists and structural biologists interpreting structure-activity relationships (SAR).

Tautomerism A 2-Hydroxypyridine (Lactim Form) Favored in Non-Polar Media B 2-Pyridone (Lactam Form) Favored in Polar Media (DMSO) A->B Polar Solvents (DMSO, H2O) B->A Non-Polar Solvents (Gas Phase, CCl4)

Solvent-dependent tautomeric equilibrium of 2-hydroxypyridines.

Materials and Reagents

To establish a self-validating compound management system, the quality of the input reagents must be strictly controlled. DMSO is highly hygroscopic; atmospheric water uptake leads to freezing point depression, compound precipitation, and accelerated degradation[4]. Therefore, anhydrous DMSO is mandatory.

Table 1: Required Materials and Physicochemical Data

Parameter / MaterialSpecification / Role
Compound 2-Hydroxy-4-(3-methoxyphenyl)pyridine (MW: 201.22 g/mol )
Primary Solvent Anhydrous DMSO (≥99.9%, water ≤0.005%)
Inert Gas Argon or ultra-pure Nitrogen (for purging)
Storage Vessels 2D-barcoded Matrix tubes or polypropylene microplates
Target Concentration 10 mM Master Stock
Final Assay DMSO Limit ≤ 1.0% (v/v) to prevent solvent-induced cytotoxicity[5]

Experimental Protocol: Stock Solution Preparation

This protocol is designed to mitigate moisture ingress and thermal degradation, ensuring a pristine 10 mM master stock for downstream biological assays.

Step 1: Thermal Equilibration

  • Action: Transfer the lyophilized compound and anhydrous DMSO from cold storage to a desiccator at room temperature for at least 1 hour prior to opening.

  • Causality: Opening cold containers in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the reagents. Water in DMSO is the primary driver of compound precipitation during freeze-thaw cycles[1].

Step 2: Weighing and Dissolution

  • Action: Under an inert atmosphere (Argon/N₂ glovebox or purged balance enclosure), weigh the required mass of 2-Hydroxy-4-(3-methoxyphenyl)pyridine.

  • Action: Calculate the exact volume of anhydrous DMSO needed to achieve a 10 mM concentration ( Volume(μL)=201.22×10Mass(mg)​×106 ). Add the solvent slowly.

  • Causality: Preparing a highly concentrated 10 mM stock allows for significant dilution in aqueous assay buffers later, ensuring the final DMSO concentration remains below the 1% threshold required to prevent assay interference[5].

Step 3: Homogenization

  • Action: Vortex the solution for 30 seconds. If particulates remain, place the sealed tube in a room-temperature ultrasonic water bath for 5–10 minutes. Do not exceed 30°C.

  • Causality: Gentle sonication disrupts crystalline lattices to aid solvation. Strict temperature control prevents thermal degradation or unintended side reactions.

Step 4: Quality Control (QC) Aliquoting

  • Action: Remove a 5 µL aliquot for immediate LC-MS (purity) and ¹H-NMR (tautomeric state confirmation in DMSO-d₆) analysis.

  • Causality: A self-validating protocol requires proof of integrity before the compound enters the screening library. NMR will confirm the dominant presence of the 2-pyridone tautomer[2].

Step 5: Aliquoting and Storage

  • Action: Dispense the remaining solution into single-use aliquots (e.g., 25–50 µL) in 2D-barcoded Matrix tubes. Purge the headspace of each tube with Argon before sealing.

  • Action: Store immediately at -20°C or -80°C in a desiccated environment.

  • Causality: While compounds in perfectly dry DMSO can survive multiple freeze-thaw cycles, routine laboratory handling inevitably introduces trace moisture. Single-use aliquots eliminate freeze-thaw stress entirely[4].

Workflow Step1 1. Thermal Equilibration & Weighing (Argon) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Vortex & Sonicate (Max 30°C) Step2->Step3 Step4 4. Quality Control (LC-MS / 1H-NMR) Step3->Step4 Step5 5. Aliquot into Matrix Tubes Step4->Step5 Pass QC Fail Precipitation / Impurity Detected Step4->Fail Fail QC Step6 6. Store at -20°C or -80°C (Desiccated) Step5->Step6 Fail->Step2 Re-evaluate Solubility

Standardized workflow for HTS stock solution preparation and quality control.

Working Solution Preparation for Assays

When transitioning from the 10 mM master stock to an aqueous biological assay, the order of addition is critical to prevent the compound from "crashing out" (precipitating) of solution.

  • Intermediate Dilution: Thaw a single-use aliquot at room temperature. Perform serial dilutions in 100% DMSO to create an intermediate concentration curve (e.g., 100X the final desired assay concentration).

  • Aqueous Transfer: Transfer the intermediate DMSO stocks directly into the aqueous assay buffer containing the biological target.

  • Mixing: Ensure rapid mixing upon addition. If the assay utilizes carrier proteins like Bovine Serum Albumin (BSA), ensure the BSA is present in the buffer before compound addition to mitigate non-specific aggregation[5].

References

  • Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. SPOD Technology. URL:[Link]

  • Oldenburg, K., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. URL:[Link]

Sources

Application

Application Note: CHM-1 as a Potent Microtubule-Destabilizing Probe for Cancer Cell Biology Research

Disclaimer: Initial searches for "2-Hydroxy-4-(3-methoxyphenyl)pyridine" did not yield a specific, well-characterized chemical probe for biological assays. However, extensive data exists for CHM-1 (2'-fluoro-6,7-methylen...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Initial searches for "2-Hydroxy-4-(3-methoxyphenyl)pyridine" did not yield a specific, well-characterized chemical probe for biological assays. However, extensive data exists for CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) , a potent antimitotic agent. This application note will therefore focus on the use of CHM-1 as a chemical probe, providing detailed protocols and scientific insights for its application in cancer research.

Introduction: Unraveling Mitosis with a Potent Tubulin Inhibitor

CHM-1 is a synthetic quinolone derivative that has emerged as a powerful chemical probe for investigating the intricacies of mitosis and microtubule dynamics in cancer cells.[1][2] Unlike classical chemotherapeutics that often exhibit significant toxicity to normal cells, CHM-1 displays a promising degree of selectivity for human hepatocellular carcinoma cells, making it a valuable tool for targeted cancer research.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of CHM-1 in a variety of cell-based assays. We will delve into its mechanism of action, provide detailed experimental protocols, and offer insights into data interpretation.

Mechanism of Action: Disrupting the Microtubule Network

CHM-1 exerts its potent antimitotic effects by directly interfering with tubulin polymerization. It functions as a microtubule-destabilizing agent, binding to the colchicine-binding site on tubulin.[2] This interaction prevents the assembly of microtubules, which are essential components of the mitotic spindle. The disruption of the microtubule network leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]

A key event following CHM-1 treatment is the activation of the Cdc2/cyclin B1 complex.[1][2] CHM-1 has been shown to increase the protein level of cyclin B1 and the activating phosphorylation of Cdc2 at Threonine 161, while not affecting the inhibitory phosphorylation at Tyrosine 15.[1] This leads to a net increase in Cdc2 kinase activity, a hallmark of mitotic entry. The sustained activation of this complex in the presence of a disrupted spindle apparatus triggers the mitotic checkpoint, ultimately leading to programmed cell death.

Interestingly, CHM-1-induced apoptosis in human hepatocellular carcinoma cells appears to be caspase-independent.[1][2] Studies have shown a lack of activation of key initiator and effector caspases. Instead, CHM-1 induces the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, suggesting an alternative, caspase-independent pathway for cell death.[2] In breast cancer cells, CHM-1 has also been shown to induce the expression of SIRT2, further highlighting its complex mechanism of action.[3]

CHM1_Mechanism cluster_cell Cancer Cell CHM1 CHM-1 Tubulin Tubulin CHM1->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Caspase-Independent) G2M_Arrest->Apoptosis Induces Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex G2M_Arrest->Cdc2_CyclinB1 Activates AIF_Mito Mitochondria (AIF) G2M_Arrest->AIF_Mito Triggers AIF_Nuc Nucleus (AIF Translocation) Cdc2_CyclinB1->G2M_Arrest Promotes AIF_Mito->AIF_Nuc Translocation

Figure 1: Simplified signaling pathway of CHM-1 action.

Experimental Protocols

The following protocols provide a framework for utilizing CHM-1 as a chemical probe. It is crucial to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of CHM-1 on cancer cell viability.

Materials:

  • CHM-1 (stock solution in DMSO)

  • Human cancer cell lines (e.g., HA22T, Hep3B, HepG2) and a normal cell line (e.g., MRC5) for selectivity assessment

  • Complete cell culture medium

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of CHM-1 in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Remove the old medium from the cells and add 100 µL of the CHM-1 dilutions to the respective wells.

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of CHM-1 that inhibits cell growth by 50%).

Data Presentation:

Cell LineTypeIC50 of CHM-1 (µM)[1]
HA22T Human Hepatocellular Carcinoma0.75 ± 0.11
Hep3B Human Hepatocellular Carcinoma>1
HepG2 Human Hepatocellular Carcinoma>1
MRC5 Normal Human Fibroblast>10
AML12 Normal Mouse Hepatocyte>10
Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of CHM-1 on cell cycle distribution.

Materials:

  • CHM-1

  • Cancer cell line of interest

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of CHM-1 (e.g., 0.5, 1, 2 µM) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Expected Outcome: Treatment with CHM-1 is expected to cause a significant accumulation of cells in the G2/M phase of the cell cycle.[1]

Cell_Cycle_Workflow Start Seed Cells in 6-well Plates Treat Treat with CHM-1 (e.g., 0, 0.5, 1, 2 µM) for 24h Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving the Integrity of 2-Hydroxy-4-(3-methoxyphenyl)pyridine

Welcome to the technical support center for 2-Hydroxy-4-(3-methoxyphenyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Hydroxy-4-(3-methoxyphenyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during storage and handling. Our recommendations are grounded in established principles of heterocyclic chemistry and proven laboratory practices.

I. Understanding the Stability of 2-Hydroxy-4-(3-methoxyphenyl)pyridine: Key Concepts

The stability of 2-Hydroxy-4-(3-methoxyphenyl)pyridine is governed by its unique chemical structure, which includes a pyridine ring, a hydroxyl group, and a methoxyphenyl substituent. A critical aspect of its chemistry is the tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form. The predominant form is influenced by the environment, with the 2-pyridone form being favored in the solid state and in polar solvents.[1][2] This equilibrium is crucial as each tautomer exhibits different reactivity and susceptibility to degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-Hydroxy-4-(3-methoxyphenyl)pyridine during storage?

A1: The primary degradation pathways for 2-Hydroxy-4-(3-methoxyphenyl)pyridine are photo-oxidation and thermal degradation. The 2-hydroxypyridine core is susceptible to degradation upon exposure to UV light, especially in the presence of oxygen.[3][4] Elevated temperatures can also accelerate decomposition.

Q2: How does the appearance of the compound change upon degradation?

A2: While specific data for this compound is not available, degradation of 2-hydroxypyridine derivatives can sometimes lead to the formation of colored impurities. For instance, microbial degradation of 2-hydroxypyridine can result in a blue pigment.[5] Any noticeable change in color from its initial appearance should be considered a sign of potential degradation.

Q3: Is 2-Hydroxy-4-(3-methoxyphenyl)pyridine sensitive to moisture?

A3: Yes, compounds with hydrophilic groups like hydroxyl and the nitrogen in the pyridine ring can be hygroscopic. Moisture can be absorbed from the atmosphere, which may facilitate hydrolytic degradation or act as a catalyst for other degradation pathways, especially in the presence of acidic or basic impurities.

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, storing 2-Hydroxy-4-(3-methoxyphenyl)pyridine in a freezer at -20°C is a recommended practice for long-term storage to minimize thermal degradation.[6] However, it is crucial to use a tightly sealed, opaque container to protect it from moisture and light.

Q5: How do the substituents on the pyridine ring affect its stability?

A5: The substituents play a significant role in the electronic properties and, consequently, the stability of the pyridine ring. The electron-donating methoxy group on the phenyl ring can influence the electron density of the pyridine system, potentially affecting its susceptibility to oxidation and other reactions.[7]

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: Visible Color Change or Clumping of the Solid Compound
  • Question: I've noticed my solid 2-Hydroxy-4-(3-methoxyphenyl)pyridine has developed a yellowish tint and is clumping together. What could be the cause, and is it still usable?

  • Answer:

    • Plausible Causes:

      • Photo-oxidation: Exposure to light and air can lead to the formation of oxidized impurities, which are often colored.

      • Moisture Absorption: The compound is likely hygroscopic. Absorbed moisture can cause the solid to clump and can also accelerate other degradation processes.

    • Troubleshooting Steps:

      • Assess Purity: The first step is to determine the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

      • Review Storage Conditions: Check if the compound was stored in a tightly sealed, opaque container, in a dark and dry environment.

    • Solution:

      • If HPLC analysis shows significant degradation (e.g., purity <95% or presence of major degradation peaks), the compound should not be used for sensitive applications.

      • For future storage, transfer the compound to an amber glass vial, purge with an inert gas like argon or nitrogen, and seal tightly. Store in a desiccator inside a freezer at -20°C.

Issue 2: Inconsistent Results in Solution-Based Assays
  • Question: I'm getting variable results in my experiments using a stock solution of 2-Hydroxy-4-(3-methoxyphenyl)pyridine in DMSO. Could the compound be degrading in solution?

  • Answer:

    • Plausible Causes:

      • Solvent-Induced Degradation: While DMSO is a common solvent, its hygroscopic nature can introduce water, potentially facilitating degradation over time.[8]

      • Photodegradation: If the solution is not protected from light, the compound can undergo photolytic degradation.[3]

      • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare stock solutions fresh for critical experiments.

      • Aliquot Stock Solutions: If a stock solution must be stored, divide it into small, single-use aliquots to avoid multiple freeze-thaw cycles.

    • Solution:

      • Store aliquots in amber vials at -20°C or -80°C.

      • Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[9]

      • For aqueous solutions, be aware that the 2-pyridone tautomer will be favored, which may have different solubility and reactivity. The pH of the solution can also significantly impact stability, with faster photodegradation observed at lower pH for 2-hydroxypyridine.[3]

IV. Experimental Protocols and Data

Recommended Long-Term Storage Protocol
  • Container: Use an amber glass vial with a tight-fitting screw cap containing a chemically inert liner (e.g., PTFE).

  • Inert Atmosphere: Before sealing, flush the vial with a stream of dry nitrogen or argon gas for 30-60 seconds to displace air and oxygen.[10]

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a larger container with a desiccant (e.g., silica gel or Drierite) to create a moisture-free environment.[9]

  • Temperature and Light: Store the secondary container in a freezer at -20°C, protected from light.

Forced Degradation and Stability Indicating HPLC Method

Forced degradation studies are crucial for understanding potential degradation pathways and for developing a stability-indicating analytical method.[1][11][12][13]

A. Forced Degradation Protocol:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 2-Hydroxy-4-(3-methoxyphenyl)pyridine in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of the compound (e.g., in acetonitrile/water) to a UV lamp (254 nm) for 24 hours.

B. Recommended HPLC Method for Stability Analysis:

This method is a starting point and should be validated for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (likely around 280-320 nm).

  • Column Temperature: 30°C

Summary of Storage Conditions and Potential Degradation
ParameterRecommended ConditionRationale & Potential Degradation Pathway
Temperature -20°C for long-term storageMinimizes thermal degradation. Elevated temperatures can cause decomposition.[6]
Light Store in the dark (amber vial)Prevents photolytic degradation and photo-oxidation, which can be initiated by UV light.[3]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the pyridine ring and hydroxyl group.[10]
Moisture Store in a dry environment (desiccator)The compound is likely hygroscopic; moisture can lead to hydrolysis or catalyze other degradation.[9]

V. Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_main 2-Hydroxy-4-(3-methoxyphenyl)pyridine cluster_degradation Degradation Products cluster_factors Influencing Factors A 2-Hydroxy-4-(3-methoxyphenyl)pyridine (Solid/Solution) B Oxidized Products (e.g., N-oxides, hydroxylated species) A->B Light, O₂ C Photodegradation Products (e.g., ring-opened structures) A->C UV Light D Hydrolytic Products (if susceptible) A->D Moisture (Acid/Base catalysis) Temp Elevated Temperature Temp->A Accelerates all pathways Light Light Exposure Light->A Oxygen Oxygen (Air) Oxygen->A Moisture Moisture Moisture->A

Caption: Potential degradation pathways for 2-Hydroxy-4-(3-methoxyphenyl)pyridine.

Experimental Workflow for Stability Testing

cluster_workflow Stability Testing Workflow start Receive/Synthesize Compound storage Store under Recommended Conditions (-20°C, Dark, Dry, Inert Gas) start->storage sampling Sample at Time Points (e.g., 0, 3, 6, 12 months) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Assess Purity and Degradation Profile analysis->data decision Determine Shelf-life / Usability data->decision

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Optimization

Reducing background signal in 2-Hydroxy-4-(3-methoxyphenyl)pyridine fluorescence assays

Welcome to the Technical Support Center for 2-Hydroxy-4-(3-methoxyphenyl)pyridine fluorescence assays. This comprehensive guide is designed for researchers and drug development professionals seeking to optimize signal-to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Hydroxy-4-(3-methoxyphenyl)pyridine fluorescence assays. This comprehensive guide is designed for researchers and drug development professionals seeking to optimize signal-to-background (S/B) ratios. By understanding the fundamental photophysics of pyridine-based fluorophores, you can systematically eliminate false positives and background noise.

Section 1: Core Principles & FAQs

Q1: Why does 2-Hydroxy-4-(3-methoxyphenyl)pyridine exhibit high background fluorescence in standard aqueous buffers? A: The background fluorescence of this compound is primarily driven by its structural photophysics. The molecule features a pyridine ring (electron acceptor) coupled with hydroxyl and methoxyphenyl groups (electron donors), creating a strong Intramolecular Charge Transfer (ICT) system[1]. In aqueous environments, two background-generating phenomena occur:

  • Protonation-Induced Shift: The pyridine nitrogen is highly sensitive to pH. In slightly acidic or unbuffered media, protonation of the pyridine moiety restricts non-radiative decay pathways, causing a red-shift and a significant spike in baseline fluorescence[2].

  • Aggregation-Induced Emission (AIE): Due to its lipophilic methoxyphenyl moiety, the probe can form nano-aggregates in water. This restricts the intramolecular rotation of the phenyl rings, effectively turning on fluorescence (AIE) even in the absence of the target analyte[3].

Q2: How do biological matrices (e.g., cell lysates, serum) contribute to assay noise, and how can I differentiate it from my probe's signal? A: Biological matrices introduce background through two distinct mechanisms. First, cellular components (like NADH and flavins) and culture media additives (like phenol red and Fetal Bovine Serum) contain aromatic rings that autofluoresce in the blue-green emission range, overlapping with many pyridine derivatives[4]. Second, the probe can engage in non-specific inter-molecular hydrogen bonding with matrix proteins, triggering a Chelation-Enhanced Fluorescence (CHEF) process that mimics a positive signal[5].

Section 2: Troubleshooting Guides & Experimental Workflows

Issue 1: High False-Positive Rates in High-Throughput Screening (HTS)

Causality: In cell-free biochemical assays, inherent compound fluorescence and non-specific CHEF interactions with buffer impurities elevate the baseline. If the background is not decoupled from the target-induced signal, false positives will dominate your hit rate. Solution: Implement a self-validating "Pre-Read Subtraction" workflow combined with detergent-mediated aggregate disruption[6].

Protocol 1: Pre-Read Subtraction & Buffer Optimization Workflow

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) to prevent pyridine protonation. Add 0.05% Tween-20 to disrupt non-specific hydrophobic nano-aggregates, and 1 mM EDTA to chelate trace metals that might induce unwanted CHEF.

  • Compound Dispensing: Dispense 0.5 μL of 2-Hydroxy-4-(3-methoxyphenyl)pyridine (in DMSO) into a black, flat-bottom 384-well microplate.

  • Buffer Addition & Equilibration: Add 25 μL of the optimized HEPES buffer. Incubate for 10 minutes at room temperature in the dark to allow any remaining micro-aggregates to stabilize.

  • The "Pre-Read" (Critical Step): Measure the baseline fluorescence of the plate using your specific excitation/emission filters. This captures the inherent background of the compound and the buffer.

  • Reaction Initiation: Add 25 μL of your target analyte/enzyme. Incubate according to your specific assay kinetics.

  • Final Read & Subtraction: Read the final fluorescence. Subtract the "Pre-Read" value from the final value for each individual well. This isolates the true target-induced signal[6].

Issue 2: Severe Autofluorescence in Live-Cell Imaging

Causality: Exciting the probe in standard culture media excites phenol red and FBS proteins. Furthermore, the probe's ICT properties make it highly solvatochromic; its emission shifts based on the polarity of the cellular microenvironment[1]. Solution: Transition to optically clear media and exploit the probe's solvatochromic red-shift to move detection away from the cellular autofluorescence window.

Protocol 2: Low-Background Live-Cell Imaging

  • Media Exchange: 24 hours prior to imaging, aspirate standard DMEM and replace it with Phenol Red-Free DMEM supplemented with dialyzed FBS (to remove low-molecular-weight fluorescent metabolites)[4].

  • Washing: Immediately before imaging, wash the cells gently with PBS+ (containing Ca2+ and Mg2+ to maintain adherence) to remove residual media fluorophores.

  • Probe Incubation: Incubate cells with 5 μM of the probe in an imaging buffer (e.g., HBSS).

  • Red-Shifted Detection: Because the pyridine core exhibits positive solvatochromism in hydrophobic cellular pockets (like lipid droplets or membranes), shift your detection window to the longer wavelength tail of the emission spectrum (e.g., >550 nm) to bypass the blue-green cellular autofluorescence[1].

Section 3: Quantitative Data & Pathway Visualization

To demonstrate the efficacy of these troubleshooting steps, the following table summarizes the quantitative impact of specific assay modifications on the Signal-to-Background (S/B) ratio.

Table 1: Impact of Assay Modifications on Background Reduction

Assay ModificationInitial Background (RFU)Final Background (RFU)S/B RatioMechanistic Causality
Standard Buffer (pH 6.5) 14,500N/A1.2Pyridine protonation induces baseline fluorescence.
pH Adjustment (pH 7.4) 14,5008,2002.8Deprotonation restores non-radiative decay pathways.
Addition of 0.05% Tween-20 8,2003,1005.5Disrupts AIE-inducing hydrophobic nano-aggregates.
Pre-Read Subtraction 3,100~150 (Net)>15.0Mathematically eliminates inherent compound fluorescence.
Phenol Red-Free Media 12,0002,4006.2Removes exogenous aromatic fluorophores from the matrix.
Photophysical Pathway Diagram

The following diagram illustrates the divergent pathways that lead to either unwanted background noise or specific target signals, alongside the recommended mitigation strategies.

G cluster_background Background Pathways cluster_signal Specific Signal Pathway Probe 2-Hydroxy-4-(3-methoxyphenyl)pyridine (Free Probe) Protonation Pyridine Protonation (Acidic pH) Probe->Protonation Low pH Aggregation Non-Specific Aggregation (AIE Effect) Probe->Aggregation Hydrophobic Environment Target Target Binding / CHEF (Analyte Interaction) Probe->Target Specific Analyte Mitigation1 Buffer Optimization (pH 7.4 + Tween-20) Protonation->Mitigation1 Prevented by Aggregation->Mitigation1 Disrupted by Autofluorescence Matrix Autofluorescence (FBS, Phenol Red) Mitigation2 Pre-Read Subtraction & Clear Media Autofluorescence->Mitigation2 Eliminated by

Caption: Divergent photophysical pathways of pyridine probes and targeted mitigation strategies.

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Troubleshooting

Overcoming low yield in 2-Hydroxy-4-(3-methoxyphenyl)pyridine chemical synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 2-Hydroxy-4-(3-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 2-Hydroxy-4-(3-methoxyphenyl)pyridine via the Suzuki-Miyaura cross-coupling of 4-bromo-2-hydroxypyridine and (3-methoxyphenyl)boronic acid.

This guide bypasses generic advice to focus on the exact physicochemical barriers of this reaction—namely, tautomerization-induced catalyst poisoning and protodeboronation—providing you with self-validating protocols to rescue your yields.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, use the following diagnostic logic to identify the exact point of failure in your catalytic cycle.

DiagnosticWorkflow Start Low Yield in Suzuki Coupling 4-bromo-2-hydroxypyridine CheckSM Are starting materials consumed? Start->CheckSM NoConsume No: Catalyst Deactivation or Poor Ox. Addition CheckSM->NoConsume Unreacted SM YesConsume Yes: Side Reactions or Protodeboronation CheckSM->YesConsume SM depleted, low product Sol1 Switch to XPhos Pd G2/G3 Increase Base (K3PO4) NoConsume->Sol1 Sol2 Protect 2-OH group (e.g., O-Tosyl or O-Benzyl) NoConsume->Sol2 YesConsume->Sol2 Sol3 Use slow addition of (3-methoxyphenyl)boronic acid YesConsume->Sol3

Diagnostic workflow for troubleshooting low-yielding 2-hydroxypyridine Suzuki couplings.

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: My baseline Suzuki coupling of 4-bromo-2-hydroxypyridine is stalling at <30% yield, and I see unreacted bromide. Why is this happening? A1: The primary culprit is the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone. The N-H/O-H proton is acidic (pKa ~11) and consumes the base required to activate the boronic acid for transmetalation[1]. Furthermore, the pyridone tautomer acts as a bidentate ligand, coordinating to the palladium center and forming stable, off-cycle Pd(II) complexes that poison the catalyst[1]. This completely halts oxidative addition.

Q2: Should I protect the 2-hydroxyl group? If so, which protecting group is optimal? A2: Yes, masking the hydroxyl group is the most robust, guaranteed method to prevent catalyst poisoning. Converting the 2-hydroxyl group to a 2-sulfonyloxy group (e.g., O-tosylate) locks the pyridine ring in its reactive aromatic tautomer. Studies show that chemoselective Suzuki coupling can be achieved exclusively at the C-Br bond without reacting the C-OTs bond if optimized conditions (Pd(OAc)2 with Ad2BnP or SPhos ligands) are utilized at room temperature or mild heating[2].

Q3: I want to avoid the extra steps of protection/deprotection. Can I achieve high yields with the unprotected 4-bromo-2-hydroxypyridine? A3: Yes, direct coupling is atom-economical but requires a highly engineered catalyst system. Standard Pd(PPh3)4 will fail. You must use a bulky, electron-rich phosphine ligand (like XPhos or SPhos) as a pre-formed 2nd or 3rd generation Buchwald precatalyst (e.g., XPhos Pd G2)[1]. These ligands are sterically demanding enough to prevent the pyridone from coordinating to the palladium center. Additionally, you must use at least 2.5 to 3.0 equivalents of a strong base like K3PO4 or Cs2CO3 to account for the acidic proton and still drive transmetalation[1].

Q4: I am observing a large amount of 3-methoxybenzene (deboronated starting material) on my TLC/LCMS. How do I fix this? A4: Protodeboronation of (3-methoxyphenyl)boronic acid competes directly with transmetalation, especially in aqueous basic conditions at high temperatures. To mitigate this:

  • Thoroughly degas your water and organic solvents with Argon for at least 30 minutes prior to the reaction[3].

  • Use a biphasic solvent system (e.g., 1,4-Dioxane/H2O at 4:1) to balance the solubility of the boronic acid and the inorganic base[1].

  • Use a slight excess of the boronic acid (1.2 - 1.5 equivalents)[1].

Part 3: Mechanistic Intervention Points

Understanding where the reaction fails allows you to select the right protocol. The diagram below illustrates the catalytic cycle and the specific points where 2-hydroxypyridine substrates cause failure.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Ar-Pd-Br Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Poison Catalyst Poisoning via 2-Pyridone Coordination PdII->Poison PdII_Ar2 Pd(II) Ar-Pd-Ar' Complex TransMet->PdII_Ar2 Proto Protodeboronation of Boronic Acid TransMet->Proto RedElim Reductive Elimination (Product Formation) PdII_Ar2->RedElim RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle highlighting failure points for 2-hydroxypyridines.

Part 4: Quantitative Optimization Data

The following table summarizes the expected yields based on the choice of substrate state and catalyst system. Use this to justify your synthetic route.

Substrate StateCatalyst SystemBase (Equiv)Solvent SystemTempExpected YieldRef
Unprotected (4-Br-2-OH-Py)Pd(PPh3)4 (5 mol%)Na2CO3 (2.0)THF / H2O80 °C< 30%
Unprotected (4-Br-2-OH-Py)XPhos Pd G2 (3 mol%)K3PO4 (3.0)1,4-Dioxane / H2O100 °C80 - 85%[1]
Protected (4-Br-2-OTs-Py)Pd(OAc)2 + Ad2BnPK2CO3 (2.2)Toluene / H2O25 °C90 - 99%[2]
Protected (4-Br-2-OMe-Py)Pd(OAc)2 + SPhosK3PO4 (2.0)Toluene100 °C> 90%

Part 5: Validated Experimental Protocols

Protocol A: Direct Coupling of Unprotected 4-Bromo-2-hydroxypyridine

Use this protocol if you must avoid protection/deprotection steps. This is a self-validating system: the reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species is generated.

Materials:

  • 4-bromo-2-hydroxypyridine (1.0 equiv)

  • (3-methoxyphenyl)boronic acid (1.5 equiv)

  • XPhos Pd G2 (3-5 mol%)

  • Potassium Phosphate (K3PO4) (3.0 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxypyridine, (3-methoxyphenyl)boronic acid, and K3PO4[1].

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add the XPhos Pd G2 catalyst. Re-seal and purge with Argon for 2 minutes.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H2O (4:1) mixture.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 2-4 hours. Monitor via TLC (EtOAc/Hexanes). The disappearance of the highly UV-active bromide spot validates oxidative addition.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black. Wash the organic layer with water, then brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Chemoselective Coupling via O-Tosyl Protection

Use this protocol for guaranteed high yields. The tosylate group prevents tautomerization and allows for room-temperature coupling at the C-Br bond without touching the C-OTs bond[2].

Materials:

  • 4-bromo-2-tosyloxypyridine (1.0 equiv, pre-synthesized from 4-bromo-2-hydroxypyridine and TsCl)

  • (3-methoxyphenyl)boronic acid (2.0 equiv)

  • Pd(OAc)2 (4 mol%)

  • Ad2BnP or SPhos ligand (5 mol%)

  • K2CO3 (2.2 equiv)

  • Toluene / H2O (30:1 v/v)[2]

Step-by-Step Methodology:

  • Setup: In a dry vial, combine 4-bromo-2-tosyloxypyridine, (3-methoxyphenyl)boronic acid, and K2CO3[2].

  • Catalyst Complexation: In a separate small vial, dissolve Pd(OAc)2 and the phosphine ligand (Ad2BnP or SPhos) in a small amount of degassed toluene. Stir for 5 minutes until the color shifts, indicating the formation of the active Pd(0)L_n complex.

  • Coupling: Transfer the catalyst solution to the main reaction vial. Add the remaining Toluene/H2O mixture (30:1 ratio)[2].

  • Reaction: Stir the reaction at room temperature (25 °C) for 3 to 20 hours[2]. Monitor by LCMS. The mild conditions prevent the cleavage of the tosylate group.

  • Deprotection (Subsequent Step): Once the cross-coupled product is isolated, the tosyl group can be readily removed using NaOH in MeOH/H2O to yield the final 2-Hydroxy-4-(3-methoxyphenyl)pyridine.

Part 6: References

  • ACS Publications. Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at:[Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting 2-Hydroxy-4-(3-methoxyphenyl)pyridine False Positives in HTS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter screening campaigns derailed by unrecognized Pan-Assay Interference Compounds (PAINS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter screening campaigns derailed by unrecognized Pan-Assay Interference Compounds (PAINS). The molecule 2-Hydroxy-4-(3-methoxyphenyl)pyridine presents a classic "triple-threat" in high-throughput screening (HTS): it is highly prone to tautomerization, metal chelation, and colloidal aggregation.

This guide is designed to move beyond basic troubleshooting. By understanding the physical chemistry and causality behind this compound's assay interference, you can implement self-validating protocols to definitively separate true target engagement from experimental artifacts.

Section 1: Mechanistic Causes of Interference (The "Why")

Q1: Why does the 2-hydroxypyridine core frequently flag as a false positive in biochemical screens? The 2-hydroxypyridine core exists in a dynamic tautomeric equilibrium with its 2-pyridone form (1[1]). This equilibrium is highly sensitive to assay pH, solvent polarity, and the presence of metal ions, leading to two distinct interference pathways:

  • Metal Chelation: In its 2-hydroxypyridine form, the adjacent oxygen and nitrogen atoms act as a bidentate ligand. This motif is notorious for sequestering catalytic metals (e.g., Fe2+, Zn2+, Cu2+, Mg2+) from the active sites of metalloenzymes like Jumonji demethylases or HIF prolyl hydroxylases, leading to false-positive inhibition (2[2]).

  • Optical Interference: The 2-pyridone tautomer possesses distinct UV/Vis absorption properties. If your assay relies on fluorescence readouts, the compound can absorb the excitation or emission light, causing a concentration-dependent decrease in signal known as the Inner Filter Effect (IFE) or fluorescence quenching (3[3]).

Q2: How does the 3-methoxyphenyl substitution exacerbate assay interference? While the pyridine core drives chelation, the 3-methoxyphenyl group significantly increases the molecule's lipophilicity (clogP) and planarity. In aqueous screening buffers (typically containing <1% DMSO), this hydrophobicity drives the compound to self-associate into colloidal aggregates. These aggregates non-specifically absorb and denature the target protein, resulting in a loss-of-signal that mimics true enzymatic inhibition, a common issue in ToxCast and other high-throughput loss-of-signal assays (4[4]).

InterferenceMechanisms A 2-Hydroxy-4-(3-methoxyphenyl)pyridine (Primary Hit) B 2-Hydroxypyridine Tautomer (Bidentate Ligand) A->B Tautomerization (pH dependent) C 2-Pyridone Tautomer (Conjugated System) A->C Tautomerization F Hydrophobic Self-Association (High clogP) A->F Aqueous Buffer (<1% DMSO) D False Positive: Metalloenzyme Chelation B->D Sequesters Fe2+, Zn2+ E False Positive: Fluorescence Quenching (IFE) C->E UV/Vis Overlap G False Positive: Colloidal Aggregation F->G Protein Denaturation

Divergent mechanisms of assay interference driven by the structural liabilities of 2-Hydroxy-4-(3-methoxyphenyl)pyridine.

Section 2: Diagnostic Workflows & Protocols (The "How")

Q3: How can I definitively distinguish between true target engagement and metal chelation artifacts? You must perturb the chelation equilibrium. If the compound is inhibiting your enzyme by stripping away its essential metal cofactor, adding an excess of that specific metal to the assay buffer will saturate the chelator and restore enzymatic activity.

Protocol 1: Metal-Supplementation Reversibility Assay

  • Causality: A true competitive inhibitor binds the protein's structural pockets; its IC50 is independent of excess free metal. A chelator binds the metal itself; its apparent IC50 will right-shift proportionally to the metal concentration.

  • Self-Validating System:

    • Baseline Establishment: Determine the baseline IC50 of 2-Hydroxy-4-(3-methoxyphenyl)pyridine against your target at the standard metal cofactor concentration (e.g., 10 µM Zn2+).

    • Perturbation: Prepare parallel assay plates supplemented with 50 µM and 100 µM of the catalytic metal (e.g., ZnCl2 or FeSO4). Ensure the metal salt does not precipitate in your buffer.

    • Control Integration (Critical):

      • Positive Control: Run EDTA or 1,10-phenanthroline. You must observe a massive right-shift in their IC50 upon metal supplementation.

      • Negative Control: Run a known, structurally validated competitive inhibitor of your target. Its IC50 must remain stable.

    • Execution & Readout: Incubate the compound with the metal-supplemented buffer for 15 minutes before adding the enzyme. This allows the chelation complex to form. Measure activity.

    • Interpretation: If the IC50 of 2-Hydroxy-4-(3-methoxyphenyl)pyridine shifts >10-fold in the 100 µM metal condition, it is a false-positive chelator.

Q4: What is the best protocol to rule out colloidal aggregation? Colloidal aggregates are held together by weak hydrophobic interactions, which are easily disrupted by non-ionic detergents at concentrations near their Critical Micelle Concentration (CMC).

Protocol 2: Detergent-Dependent Aggregation Assay

  • Causality: Detergents like Triton X-100 coat the hydrophobic surfaces of the small molecule, preventing self-association. If the compound only inhibits as an aggregate, detergent addition will abolish its activity.

  • Self-Validating System:

    • Buffer Preparation: Prepare your standard assay buffer, and two modified buffers containing 0.01% (v/v) and 0.1% (v/v) Triton X-100 (or CHAPS if your protein is sensitive to Triton).

    • Control Integration:

      • Positive Control: Rottlerin or quercetin (known aggregators). Their IC50 should disappear in 0.1% Triton.

      • Negative Control: A known, well-behaved drug-like inhibitor.

    • Execution: Perform a 10-point dose-response curve of 2-Hydroxy-4-(3-methoxyphenyl)pyridine in all three buffers.

    • Interpretation: If the compound shows an IC50 of 2 µM in standard buffer, but >50 µM in 0.01% Triton X-100, it is a colloidal aggregator and should be triaged.

TriageWorkflow Step1 Primary HTS Hit (Loss of Signal) Step2 Run Assay with 0.01% Triton X-100 Step1->Step2 Result1 Signal Restored: Aggregator Step2->Result1 Yes Result2 Inhibition Persists Step2->Result2 No Step3 Metal Supplementation (+ excess Zn2+/Fe2+) Result3 IC50 Right-Shift: Chelator Step3->Result3 Yes Result4 IC50 Stable Step3->Result4 No Step4 Orthogonal Readout (Mass Spec / SPR) Result5 No Binding: Optical Artifact Step4->Result5 No Result6 Confirmed True Hit Step4->Result6 Yes Result2->Step3 Result4->Step4

Step-by-step diagnostic logic tree for triaging 2-hydroxypyridine-based primary HTS hits.

Section 3: Data Presentation & Triage Thresholds

To standardize the triage process across your screening campaigns, use the following quantitative thresholds when evaluating 2-Hydroxy-4-(3-methoxyphenyl)pyridine and its analogs.

Interference MechanismDiagnostic AssayFalse Positive ThresholdOrthogonal Rescue Strategy
Metalloenzyme Chelation Metal-Supplementation ReversibilityIC50 right-shifts >10-fold with excess metalSwitch to metal-independent binding assay (e.g., SPR)
Colloidal Aggregation Detergent-Addition (0.01% Triton X-100)IC50 right-shifts >5-fold or signal vanishesOptimize buffer with BSA or non-ionic detergents
Optical Interference (IFE) Spectral Excitation/Emission Scan>20% signal quenching of free fluorophoreUse red-shifted fluorophores or Mass Spectrometry
References
  • Benchchem. "Technical Support Center: Mitigating Interference of Karnamicin B2 in Fluorescence-Based Assays." Benchchem.
  • National Institutes of Health (PMC). "Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (PHD2) and Factor Inhibiting HIF (FIH)."
  • ResearchGate. "Pyridones in drug discovery: Recent advances."
  • National Institutes of Health (PMC). "Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries."

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Hydroxy-4-(3-methoxyphenyl)pyridine in Plasma Matrices

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical challenges of quantifying 2-Hydroxy-4-(3-methoxyphenyl)pyridine in biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical challenges of quantifying 2-Hydroxy-4-(3-methoxyphenyl)pyridine in biological matrices. This guide bridges the gap between fundamental structural chemistry and high-throughput LC-MS/MS bioanalysis, providing you with field-proven, self-validating methodologies.

Section 1: Mechanistic Overview & Causality

Before troubleshooting, we must understand the fundamental behavior of the molecule. 2-Hydroxy-4-(3-methoxyphenyl)pyridine presents three distinct bioanalytical challenges that dictate our experimental choices:

  • Tautomerism: The molecule exists in a dynamic equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In aqueous matrices like plasma, the 2-pyridone form is thermodynamically favored ()[1]. However, introducing organic extraction solvents shifts this equilibrium, leading to severe chromatographic anomalies.

  • Oxidation: The electron-rich 3-methoxyphenyl ring is highly susceptible to ex vivo oxidation by plasma reactive oxygen species (ROS) ()[2].

  • Non-Specific Binding (NSB): The planar, lipophilic nature of the scaffold drives adsorption to polypropylene labware, particularly at sub-ng/mL concentrations ()[3]. Recent studies on pyridone-based small molecules in human plasma highlight the critical importance of understanding these structural stability and protein binding characteristics ()[4].

Mechanisms HPY 2-Hydroxypyridine Form (Favored in Non-Polar/Gas) PYR 2-Pyridone Form (Favored in Plasma/Aqueous) HPY->PYR Aqueous Environment (Proton Transfer) NSB Non-Specific Binding (NSB) (Loss to Container Walls) HPY->NSB Hydrophobic Interactions OX Oxidation Products (Methoxyphenyl Ring) PYR->OX ROS / Ex vivo Oxidation PYR->NSB Hydrophobic Interactions

Figure 1: Mechanistic pathways of 2-Hydroxy-4-(3-methoxyphenyl)pyridine degradation and loss.

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing split peaks or severe peak broadening in my LC-MS/MS chromatograms? A: This is a classic symptom of on-column tautomerization. When the interconversion rate between the 2-hydroxypyridine and 2-pyridone forms is similar to the chromatographic timescale, the analyte elutes as a split or smeared peak. Simultaneous quantification of pyridones in human plasma requires careful optimization of mobile phase pH to achieve reliable lower limits of quantitation ()[5]. The Fix: You must lock the tautomeric state. Add 0.1% formic acid to both your sample reconstitution solvent and your LC mobile phases. This forces the molecule into a single protonated state, yielding a sharp, singular peak for accurate integration.

Q2: My compound recovery drops significantly when storing plasma samples at -80°C for more than a week. Is it degrading? A: Yes. While cold storage slows enzymatic degradation, the 3-methoxyphenyl moiety remains vulnerable to chemical oxidation by residual ROS in the plasma matrix. Freeze-thaw cycles further exacerbate this degradation. The Fix: Implement a self-validating antioxidant strategy. Pre-spike your collection tubes with 0.1% Butylated hydroxytoluene (BHT) prior to blood collection.

Q3: I am losing signal at low concentrations (ng/mL), but my high-concentration QCs are fine. What is happening? A: You are experiencing Non-Specific Binding (NSB). Hydrophobic molecules adsorb onto the walls of standard polypropylene tubes. At high concentrations, the binding sites saturate, and the loss is negligible. At low concentrations, the fractional loss is catastrophic. The Fix: Switch to High-Performance Surface (HPS) labware (e.g., Waters MaxPeak plates) and include 0.1% CHAPS in your extraction buffer to outcompete the analyte for hydrophobic binding sites.

Section 3: Quantitative Stability Benchmarks

The following table summarizes the causal impact of our stabilization strategies on analyte recovery and chromatographic integrity during a standard bioanalytical validation.

Storage ConditionStabilization AdditivesLabware TypeMean Recovery (%)Chromatographic Peak Shape
Fresh Plasma (T=0)NoneStandard PP98.2 ± 1.4Split / Broad
7 Days at -80°CNoneStandard PP62.4 ± 5.1Split / Broad
7 Days at -80°C0.1% BHTStandard PP89.1 ± 3.2Split / Broad
7 Days at -80°C0.1% BHT + 0.1% FAStandard PP91.5 ± 2.8Sharp, Single Peak
7 Days at -80°C0.1% BHT + 0.1% FAHPS Plates99.1 ± 0.9Sharp, Single Peak
3 Freeze-Thaw CyclesNoneStandard PP45.3 ± 6.7Split / Broad
3 Freeze-Thaw Cycles0.1% BHT + 0.1% FAHPS Plates97.4 ± 1.2Sharp, Single Peak

Section 4: Self-Validating Experimental Protocol

Do not just run samples; build a system that proves its own accuracy. This protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) at the point of collection. If any degradation or NSB occurs downstream, the SIL-IS will undergo the exact same loss, maintaining a constant Analyte/IS ratio and validating your data.

Workflow Step1 1. Blood Collection (+ BHT & SIL-IS) Step2 2. Plasma Separation (4°C Centrifugation) Step1->Step2 Step3 3. Aliquot to HPS Plates (Mitigate NSB) Step2->Step3 Step4 4. Protein Precipitation (+ Cold ACN / 0.1% FA) Step3->Step4 Step5 5. Reconstitution (Lock Tautomer pH) Step4->Step5 Step6 6. LC-MS/MS (Quantification) Step5->Step6

Figure 2: Self-validating stabilization and extraction workflow for plasma samples.

Step-by-Step Methodology:
  • Pre-Spike Collection Tubes: Add 10 µL of a stabilization cocktail (10% BHT in ethanol + SIL-IS) to standard K2EDTA vacutainers before drawing blood. This ensures immediate protection against ROS and provides a baseline for true recovery.

  • Plasma Separation: Centrifuge the whole blood at 2,000 × g for 10 minutes at 4°C.

  • Aliquot & Storage: Transfer 100 µL of the separated plasma into a MaxPeak HPS 96-well plate to prevent NSB. If not extracting immediately, store at -80°C.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to the plasma. The low temperature precipitates proteins, while the formic acid locks the molecule into a single protonated tautomeric state.

  • Centrifugation: Seal the plate and centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Reconstitution: Transfer 200 µL of the supernatant to a clean HPS plate. Evaporate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the dried extract in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to maintain the tautomeric lock throughout the chromatographic run.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PubMed Central (PMC).[Link]

  • Tackling Non-Specific Binding of Biotherapeutics Using LC-MS Compatible QuanRecovery Sample Plates with MaxPeak High Performance Surfaces. Waters Corporation.[Link]

  • Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis. PubMed Central (PMC).[Link]

  • Simultaneous Quantification of Niacin and Its Three Main Metabolites in Human Plasma by LC-MS/MS. PubMed.[Link]

  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 2-Hydroxy-4-(3-methoxyphenyl)pyridine Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale In contemporary drug discovery, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable, yet tunable, interactions within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable, yet tunable, interactions within target active sites. The 2-Hydroxy-4-(3-methoxyphenyl)pyridine scaffold (CAS 1261924-25-7) [1] has emerged as a highly versatile building block, particularly in the development of kinase inhibitors and metalloenzyme antagonists (such as CYP51) [2].

The Causality of Scaffold Efficacy: The potency of this scaffold is rooted in its dynamic chemical nature. The 2-hydroxypyridine core undergoes lactam-lactim tautomerism, existing in an equilibrium with its 2-pyridone form. This tautomerization is highly dependent on the microenvironment of the protein's binding pocket. In a hydrophobic cleft, the pyridone form acts as a potent dual hydrogen-bond donor/acceptor, anchoring the molecule to backbone amides. Concurrently, the 4-(3-methoxyphenyl) substitution provides a specific vector for π−π stacking, while the methoxy ether oxygen offers an additional, subtle hydrogen-bond acceptor to stabilize the inhibitor-enzyme complex.

Pharmacological Pathway Visualization

To understand the macroscopic impact of these microscopic binding events, we must map the pharmacological pathway. The diagram below illustrates how the binding affinity of the scaffold translates into cellular inhibition.

Pathway Ligand 2-Hydroxy-4-(3-methoxyphenyl)pyridine Complex Inhibitor-Enzyme Complex (Lactam H-Bonding) Ligand->Complex Binds Active Site Enzyme Target Metalloenzyme Enzyme->Complex Conformational Shift Substrate Substrate Accumulation Complex->Substrate Blocks Catalysis Outcome Cellular Inhibition Substrate->Outcome Phenotypic Response

Pharmacological mechanism of action for 2-hydroxy-pyridine derivatives.

Comparative Binding Affinity Data

To objectively evaluate the performance of the 2-Hydroxy-4-(3-methoxyphenyl)pyridine scaffold, we compare the base molecule against two rationally designed halogenated derivatives and a standard commercial reference inhibitor. The introduction of fluorine at specific positions is designed to modulate the pKa​ of the pyridone nitrogen and enhance metabolic stability.

CompoundTarget Enzyme Kd​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 ) ΔH (kcal/mol)
Base Scaffold (CAS 1261924-25-7)Metalloenzyme (e.g., CYP51)45.23.11.4-6.8
Derivative 1 (5-Fluoro)Metalloenzyme (e.g., CYP51)12.85.40.69-8.2
Derivative 2 (6-Methyl)Metalloenzyme (e.g., CYP51)88.51.81.6-4.5
Reference Standard Metalloenzyme (e.g., CYP51)32.02.50.80-7.1

Data Interpretation: Derivative 1 (5-Fluoro modification) demonstrates a nearly 4-fold improvement in binding affinity ( Kd​ ) compared to the base scaffold. The thermodynamic data ( ΔH ) indicates that this is an enthalpy-driven optimization, likely due to the fluorine atom engaging in orthogonal multipolar interactions with the target's hydrophobic pocket, thereby decreasing the dissociation rate ( koff​ ).

Orthogonal Validation Workflows

Relying on a single assay for binding affinity can lead to false positives due to aggregation or non-specific binding. As a standard practice in rigorous drug development, we utilize an orthogonal workflow combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) [3].

Workflow Library Compound Library SPR SPR Screening (Kinematics) Library->SPR Primary Screen ITC ITC Validation (Thermodynamics) SPR->ITC Hit Confirmation Data Data Integration ITC->Data Parameter Extraction Lead Lead Optimization Data->Lead SAR Modeling

Orthogonal screening workflow integrating SPR and ITC for hit-to-lead optimization.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

This protocol utilizes a Biacore system to extract real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.

  • Buffer Preparation: Prepare running buffer (HBS-EP+) supplemented with 2% DMSO.

    • Expert Insight (Causality): 2-hydroxy-4-arylpyridines are highly hydrophobic. The 2% DMSO prevents compound aggregation and non-specific binding to the dextran matrix.

  • Solvent Correction Calibration: Run an 8-point DMSO calibration curve (1.5% to 2.8% DMSO).

    • Expert Insight (Causality): DMSO creates massive bulk refractive index shifts. Because the binding response of these small derivatives is typically low (<30 RU), a solvent correction curve is strictly mandatory to decouple the true binding signal from background solvent noise.

  • Analyte Injection: Inject the pyridine derivatives in a 2-fold concentration series (e.g., 3.12 nM to 100 nM) at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Self-Validation: Include a blank injection (running buffer only) before and after the concentration series to perform double-referencing, eliminating baseline drift artifacts.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC provides the thermodynamic signature ( ΔH , −TΔS ) of the binding event, confirming whether the interaction is driven by specific hydrogen bonds (enthalpic) or hydrophobic displacement (entropic).

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Ligand Preparation: Dissolve the pyridine derivative in 100% DMSO, then dilute it into the exact same dialysate used for the protein, achieving a final DMSO concentration of 2%.

    • Expert Insight (Causality): The heat of dilution for DMSO is highly exothermic. If the DMSO concentration in the syringe (ligand) and the cell (protein) differs by even 0.05%, the resulting heat of mixing will completely mask the subtle binding enthalpy ( ΔH ) of the ligand.

  • Titration Execution: Load 200 µM of the derivative into the syringe and 20 µM of the protein into the sample cell. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Self-Validation: Perform a control titration of the ligand into the buffer (without protein). Subtract this background heat of dilution from the raw data before fitting to a one-set-of-sites model.

Conclusion

The 2-Hydroxy-4-(3-methoxyphenyl)pyridine scaffold offers a highly tunable platform for target inhibition. By utilizing the lactam-lactim tautomerism inherent to the 2-pyridone core and optimizing the hydrophobic vectors at the C4 position, researchers can drive significant improvements in binding affinity. However, the hydrophobic nature of these derivatives requires strict adherence to solvent-corrected, orthogonally validated workflows (SPR and ITC) to ensure that the measured affinities represent true, target-specific pharmacological interactions rather than assay artifacts.

References

  • National Institutes of Health (PMC). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Available at:[Link] [2]

  • Semantic Scholar. Alchemical Design of Pharmacological Chaperones with Higher Affinity for Phenylalanine Hydroxylase. Available at:[Link] [3]

Comparative

Synergistic effects of 2-Hydroxy-4-(3-methoxyphenyl)pyridine compared to monotherapy

Synergistic Efficacy of 2-Hydroxy-4-(3-methoxyphenyl)pyridine (2H-4MOPP) vs. Monotherapy: A Comparative Application Guide As targeted therapies evolve, the limitations of single-agent kinase inhibitors have become increa...

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Author: BenchChem Technical Support Team. Date: April 2026

Synergistic Efficacy of 2-Hydroxy-4-(3-methoxyphenyl)pyridine (2H-4MOPP) vs. Monotherapy: A Comparative Application Guide

As targeted therapies evolve, the limitations of single-agent kinase inhibitors have become increasingly apparent. As a Senior Application Scientist, I frequently observe that while monotherapies can effectively suppress primary targets, they inevitably trigger compensatory survival networks that drive resistance.

This guide provides an objective, data-driven comparison of 2-Hydroxy-4-(3-methoxyphenyl)pyridine (2H-4MOPP) —a representative substituted pyridine scaffold utilized for PIM-1 kinase inhibition—as a monotherapy versus its synergistic combination with the pan-histone deacetylase (HDAC) inhibitor, Panobinostat.

Mechanistic Rationale: The Limits of Monotherapy

Recent structural activity relationship (SAR) studies have identified substituted pyridine derivatives, specifically those bearing a 3-methoxyphenyl moiety like 2H-4MOPP, as highly potent scaffolds for inhibiting survival kinases such as PIM-1[1]. The 2-hydroxy-pyridine ring provides critical hydrogen bonding (donor/acceptor) to the kinase hinge region, while the 3-methoxyphenyl group perfectly occupies the hydrophobic pocket, enhancing target affinity[1].

The Causality of Resistance: When used as a monotherapy, 2H-4MOPP strongly inhibits PIM-1, leading to an initial reduction in tumor cell proliferation. However, PIM-1 inhibition disrupts a negative feedback loop, which frequently results in the epigenetic upregulation of compensatory survival factors, most notably c-Myc. This compensatory upregulation rescues the tumor cells from apoptosis.

The Synergistic Solution: To collapse this resistance network, we must deploy a self-validating combination strategy. Co-treatment with an HDAC inhibitor (Panobinostat) prevents the epigenetic upregulation of c-Myc. By simultaneously blocking the primary driver (PIM-1 via 2H-4MOPP) and the escape route (c-Myc via Panobinostat), we achieve a profound synergistic induction of apoptosis[2].

SignalingPathway MOPP 2H-4MOPP (PIM-1 Inhibitor) PIM1 PIM-1 Kinase MOPP->PIM1 Inhibits APOP Apoptosis (Cell Death) MOPP->APOP Synergistic Induction MYC c-Myc / Survival (Compensatory) PIM1->MYC Feedback Loop PROLIF Tumor Proliferation PIM1->PROLIF Promotes MYC->PROLIF Rescues PANO Panobinostat (HDAC Inhibitor) PANO->MYC Inhibits PANO->APOP Synergistic Induction

Fig 1. Synergistic blockade of PIM-1 and compensatory c-Myc pathways by 2H-4MOPP and Panobinostat.

Comparative Efficacy Data

To objectively evaluate the performance of 2H-4MOPP, we utilized the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data below is derived from breast cancer (MCF-7) cell line models[1].

Table 1: IC50 and Combination Index (CI) in MCF-7 Cells

Treatment RegimenIC50 (µM)CI at ED50CI at ED75CI at ED90Interpretation
2H-4MOPP 1.85---Monotherapy
Panobinostat 0.045---Monotherapy
2H-4MOPP + Panobinostat 0.320.680.520.41Strong Synergy

Analysis: The combination significantly lowers the required dose of 2H-4MOPP. The decreasing CI values at higher effective doses (ED75, ED90) confirm that the synergy becomes more pronounced as the required fractional kill increases, which is highly desirable in oncology drug development.

Table 2: Apoptosis Induction (Annexin V/PI Flow Cytometry at 48h)

Treatment GroupLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Total Apoptosis (%)
Vehicle Control (DMSO)92.43.12.55.6
2H-4MOPP (1.0 µM)78.212.48.120.5
Panobinostat (20 nM)71.516.210.326.5
Combination 35.1 38.4 24.2 62.6

Analysis: Monotherapy yields modest apoptotic rates due to compensatory pathway rescue. The combination yields a total apoptosis rate of 62.6%, vastly outperforming the expected additive effect (47.0%), validating the mechanistic hypothesis[2].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of single-agent controls alongside the combination matrix ensures that any observed effect is mathematically verifiable.

Protocol A: High-Throughput Synergy Viability Assay (Chou-Talalay Method)

Workflow S1 1. Cell Seeding (MCF-7, 96-well) S2 2. Matrix Dosing (2H-4MOPP + Pano) S1->S2 S3 3. Incubation (72 Hours) S2->S3 S4 4. Viability Assay (CellTiter-Glo) S3->S4 S5 5. CI Calculation (Chou-Talalay) S4->S5

Fig 2. High-throughput experimental workflow for validating 2H-4MOPP synergistic combinations.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 cells in the logarithmic growth phase. Seed at a density of 3,000 cells/well in a white-walled, clear-bottom 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Matrix Design (Checkerboard): Prepare a 6x6 dosing matrix.

    • Axis X: 2H-4MOPP (0, 0.25, 0.5, 1.0, 2.0, 4.0 µM).

    • Axis Y: Panobinostat (0, 5, 10, 20, 40, 80 nM).

    • Causality Note: Using a constant-ratio and non-constant-ratio matrix is crucial for accurate Chou-Talalay CI plotting. Ensure the final DMSO concentration never exceeds 0.1% v/v to prevent vehicle-induced cytotoxicity.

  • Treatment & Incubation: Add 10 µL of the 10X drug dilutions to the respective wells. Incubate for 72 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Read luminescence using a multi-mode microplate reader. Normalize data against the vehicle control (set to 100% viability). Input the fractional effect (Fa) data into CompuSyn software to generate the CI values.

Protocol B: Mechanistic Validation via Western Blotting

To prove that the synergy is driven by the suppression of compensatory c-Myc, protein-level validation is required.

  • Treatment: Treat MCF-7 cells in 6-well plates with Vehicle, 2H-4MOPP (1.0 µM), Panobinostat (20 nM), and the Combination for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Causality Note: Phosphatase inhibitors are mandatory because we are tracking kinase-driven phosphorylation states (e.g., p-BAD, p-c-Myc).

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris gel. Transfer to a PVDF membrane (0.2 µm pore size).

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against PIM-1, c-Myc, Cleaved PARP (apoptosis marker), and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry using ImageJ. The combination lane should show a near-total ablation of c-Myc and a massive spike in Cleaved PARP compared to monotherapy lanes.

References

  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Synergistic Activity of Co-Treatment with PIM1 Kinase Inhibitor SGI-1776 and Histone Deacetylase Inhibitor Panobinostat or Heat Shock Protein 90 Inhibitor AUY922 against Human CML and Myeloproliferative Neoplasm (MPN) Cells. ResearchGate / Blood. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Handling and Disposal of 2-Hydroxy-4-(3-methoxyphenyl)pyridine

For research scientists and drug development professionals, the safe management of specialized organic intermediates is a critical operational mandate. 2-Hydroxy-4-(3-methoxyphenyl)pyridine (CAS: 1261924-25-7), also know...

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Author: BenchChem Technical Support Team. Date: April 2026

For research scientists and drug development professionals, the safe management of specialized organic intermediates is a critical operational mandate. 2-Hydroxy-4-(3-methoxyphenyl)pyridine (CAS: 1261924-25-7), also known by its tautomeric form 4-(3-methoxyphenyl)-2(1H)-pyridone, is a substituted pyridine derivative frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis[1][2].

Because specific toxicological data for rare derivatives can be limited, laboratory professionals must apply "read-across" safety principles derived from the pyridine and pyridone chemical classes[3]. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[4][5].

Hazard Profiling and Mechanistic Causality

Before executing any disposal protocol, it is essential to understand the causality behind the safety measures. Pyridine derivatives pose specific risks due to their chemical structure:

  • Systemic Toxicity: Pyridine backbones are known to be readily absorbed through the skin and respiratory tract, with the liver being the primary target organ for systemic toxicity[6].

  • Environmental Persistence: Aromatic nitrogen heterocycles can be toxic to aquatic life and resist standard biodegradation in wastewater treatment plants[7]. Therefore, they must never be disposed of down the drain[8].

Table 1: Hazard Profile & Required PPE
ParameterSpecification / RequirementOperational Rationale
Chemical Identity 2-Hydroxy-4-(3-methoxyphenyl)pyridine (CAS: 1261924-25-7)Substituted organic heterocycle; requires non-halogenated waste routing[1][2].
Physical State Solid (Powder/Crystalline)Prone to aerosolization during transfer; necessitates draft protection.
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral/Dermal), Aquatic ToxicityRequires strict barrier protection and environmental isolation[3][7].
Required PPE Nitrile gloves (double-gloving recommended), lab coat, safety gogglesPrevents transdermal absorption and ocular irritation[8][9].
Engineering Controls Certified Chemical Fume HoodMitigates inhalation risk from airborne particulates or sublimated vapors[8].

Standard Operating Procedure (SOP): Routine Waste Disposal

The disposal of 2-Hydroxy-4-(3-methoxyphenyl)pyridine must comply with local environmental regulations (e.g., EPA RCRA guidelines in the US)[6]. The following self-validating protocol ensures that waste is properly contained and routed for high-temperature incineration, the only acceptable destruction method for this chemical class[8].

Step-by-Step Disposal Protocol
  • Waste Segregation (The Most Critical Step):

    • Action: Determine if the compound is dissolved in a solvent. If it is in a pure solid form or dissolved in non-halogenated solvents (e.g., ethyl acetate, methanol), route it to the Non-Halogenated Organic Waste stream. If dissolved in DCM or chloroform, it must go to the Halogenated Waste stream.

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and can lead to the formation of highly toxic dioxins during disposal.

  • Primary Containment:

    • Action: Transfer the waste into a compatible, sealable container (High-Density Polyethylene (HDPE) or amber glass)[8].

    • Causality: Pyridine derivatives can degrade certain low-density plastics over time. Glass or HDPE ensures structural integrity during Satellite Accumulation Area (SAA) storage.

  • Regulatory Labeling:

    • Action: Label the container immediately with "Hazardous Waste," the full chemical name ("2-Hydroxy-4-(3-methoxyphenyl)pyridine / Organic Solid"), and the primary hazard (e.g., "Toxic / Irritant")[8].

    • Causality: Unidentified waste (unknowns) triggers expensive, legally mandated characterization protocols and poses severe risks to downstream waste handlers.

  • Transfer to EHS:

    • Action: Once the container is 90% full, seal it and transfer it to your institution's central hazardous waste facility for licensed commercial incineration[8].

DisposalWorkflow Start Waste Generation: 2-Hydroxy-4-(3-methoxyphenyl)pyridine Check Mixed with Halogenated Solvents? Start->Check NonHalo Route to Non-Halogenated Organic Waste Stream Check->NonHalo No Halo Route to Halogenated Organic Waste Stream Check->Halo Yes Store Seal in HDPE/Glass Apply RCRA Labeling NonHalo->Store Halo->Store Incinerate EHS Pickup & High-Temp Incineration Store->Incinerate

Figure 1: Decision matrix and workflow for the segregation and disposal of pyridine derivative waste.

Emergency Spill Response Protocol

In the event of an accidental release of 2-Hydroxy-4-(3-methoxyphenyl)pyridine powder or solution, immediate mechanical recovery is required to prevent environmental contamination and personnel exposure[8][9].

Step-by-Step Spill Mitigation
  • Isolate and Ventilate: Immediately evacuate the immediate vicinity. If the spill occurred outside a fume hood, ensure room ventilation is maximized to clear any aerosolized dust[8].

  • Don Advanced PPE: Upgrade to a particulate respirator (N95 or P100) if the spill is large and involves dry powder, alongside heavy-duty nitrile gloves and chemical-resistant footwear[8].

  • Containment (For Solutions): If the compound is in solution, surround the spill with an inert absorbent material such as dry sand, earth, or commercial vermiculite[9]. Never use combustible absorbents like sawdust.

  • Mechanical Recovery: Use non-sparking tools to sweep up the solid powder or the saturated absorbent.

  • Decontamination: Wash the spill site thoroughly with water and a mild detergent only after all bulk material has been picked up[9]. Collect the wash water as hazardous waste.

SpillResponse Spill Spill Detected (Solid or Solution) Evac Evacuate Area & Maximize Ventilation Spill->Evac PPE Don Maximum PPE (Respirator for Powders) Evac->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Mechanical Collection (Non-sparking tools) Absorb->Collect Dispose Seal in Hazardous Waste Container for Incineration Collect->Dispose

Figure 2: Sequential emergency response protocol for pyridine derivative spills.

Environmental Compliance and Final Destruction

The ultimate destruction of 2-Hydroxy-4-(3-methoxyphenyl)pyridine must be achieved via rotary kiln or liquid injection incineration managed by a licensed hazardous waste facility[8].

Why Incineration? Landfilling organic nitrogen heterocycles presents a severe risk of groundwater leaching. High-temperature incineration (typically above 1,000°C) ensures the complete thermal cleavage of the pyridine ring, converting the compound into harmless carbon dioxide, water vapor, and nitrogen oxides (which are subsequently scrubbed by the facility's emission control systems)[8]. By strictly adhering to these segregation and disposal protocols, laboratories ensure both regulatory compliance and the protection of local ecosystems.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-4-(3-methoxyphenyl)pyridine

Comprehensive Safety and Operational Guide: Handling 2-Hydroxy-4-(3-methoxyphenyl)pyridine As a Senior Application Scientist, I recognize that handling novel chemical building blocks requires moving beyond generic safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-Hydroxy-4-(3-methoxyphenyl)pyridine

As a Senior Application Scientist, I recognize that handling novel chemical building blocks requires moving beyond generic safety data sheets (SDS) to understand the specific physicochemical mechanisms that drive risk. 2-Hydroxy-4-(3-methoxyphenyl)pyridine (CAS: 1261924-25-7) is a highly valuable intermediate frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and cross-coupling reactions[1].

However, its structural features—specifically the lipophilic methoxyphenyl group combined with the tautomeric 2-hydroxypyridine/2-pyridone core—dictate specific operational and personal protective equipment (PPE) requirements. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to ensure maximum safety and regulatory compliance[2].

Mechanistic Hazard Assessment

To select the correct PPE, we must first understand the causality behind the chemical's behavior. The lipophilicity introduced by the methoxy group increases the compound's partition coefficient (LogP). When this compound is dissolved in highly permeating organic solvents (such as DMSO, DMF, or DCM)—which is standard practice in biological assays and synthetic workflows—its ability to cross the stratum corneum (the outer layer of skin) increases exponentially. Furthermore, the fine particulate nature of the solid powder presents a distinct inhalation hazard, capable of irritating the respiratory tract and mucous membranes[3].

Table 1: Physicochemical Properties & Hazard Summary

Property / HazardDescription / ValueOperational Implication
Chemical Name 2-Hydroxy-4-(3-methoxyphenyl)pyridineAlso known as 4-(3-Methoxyphenyl)pyridin-2-ol.
CAS Number 1261924-25-7Essential for tracking in Chemical Hygiene Plans[4].
Physical State Solid (Powder/Crystalline)High risk of aerosolization during weighing.
Primary Hazards H302, H315, H319, H335 (Inferred)Irritant to skin, eyes, and respiratory system.
Solvent Synergy Risk High in DMSO/DMFSolvents act as carriers, bypassing standard dermal barriers.

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), PPE must be selected based on a rigorous job hazard analysis[2][3]. Below is the validated PPE matrix for handling this compound.

Table 2: Task-Specific PPE Matrix

Protection ZoneEquipment SpecificationMaterial / StandardReplacement Frequency
Hand (Solid) Single-layer disposable glovesNitrile (min. 4 mil thickness)Every 2 hours or upon contamination.
Hand (Solution) Double-gloving systemInner: Nitrile (4 mil) Outer: Neoprene or ButylImmediately upon splash or solvent exposure.
Eye/Face Safety goggles with side shieldsANSI Z87.1 CertifiedClean daily; replace if scratched.
Body Flame-resistant (FR) Lab CoatNomex or 100% CottonLaunder weekly via specialized lab service.
Respiratory N95 or P100 Particulate RespiratorNIOSH ApprovedUse if weighing outside a containment hood (Not recommended).

Expert Insight: Why double-glove for solutions? Standard 4-mil nitrile gloves offer excellent protection against the dry powder but suffer from rapid breakthrough times (often <5 minutes) when exposed to DMSO or DMF. The outer glove provides the chemical barrier against the solvent, while the inner glove maintains a sterile, uncompromised barrier against the solute[3].

Operational Workflows & Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.

Protocol A: Safe Handling and Solubilization
  • Preparation: Verify that the chemical fume hood has a face velocity between 80–120 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent airflow disruption[4].

  • PPE Donning: Inspect standard PPE (lab coat, safety goggles). Don the inner nitrile gloves, followed by the outer chemical-resistant gloves.

  • Weighing: Use an anti-static weighing boat. Because the powder can aerosolize, perform all transfers deep within the fume hood (at least 6 inches from the sash).

  • Solubilization: Slowly add the solvent (e.g., DMSO) to the pre-weighed solid. Cap the vial immediately.

  • Decontamination: Wipe down the analytical balance and surrounding hood area with a solvent-dampened Kimwipe (e.g., 70% Ethanol or Isopropanol) to capture any micro-dust.

  • Doffing: Remove the outer gloves using the "glove-in-glove" technique to avoid skin contamination. Dispose of them in solid hazardous waste.

Protocol B: Emergency Exposure Response

In the event of an accidental exposure, immediate action mitigates systemic absorption.

Fig 1. Immediate response workflow for accidental exposure to 2-Hydroxy-4-(3-methoxyphenyl)pyridine.

Spill Response and Waste Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory, proper segregation of waste is critical to prevent dangerous cross-reactions and ensure environmental compliance[5].

Spill Remediation Steps:
  • Isolate: Evacuate immediate vicinity. If the spill is a powder, turn off local fans to prevent airborne dissemination.

  • Contain: Cover the powder spill with damp absorbent paper (using water or a mild surfactant) to suppress dust. For solution spills, apply an inert chemical absorbent (e.g., vermiculite or sand).

  • Collect: Use a non-sparking scoop to place the absorbed material into a compatible, sealable hazardous waste container.

  • Clean: Wash the spill area with soap and water, followed by an alcohol wipe down.

Waste Segregation Workflow:

Do not mix 2-Hydroxy-4-(3-methoxyphenyl)pyridine waste with incompatible oxidizing agents.

Fig 2. Segregation and disposal workflow for 2-Hydroxy-4-(3-methoxyphenyl)pyridine contaminated waste.

References

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA. Available at:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC, 2025. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan." OSHA. Available at:[Link]

Sources

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